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  • Product: 2-Fluoro-5-methoxybiphenyl
  • CAS: 1214331-90-4

Core Science & Biosynthesis

Exploratory

Physical and chemical properties of 2-Fluoro-5-methoxybiphenyl

An In-depth Technical Guide to 2-Fluoro-5-methoxybiphenyl: Synthesis, Properties, and Applications for Advanced Research This guide provides a comprehensive technical overview of 2-Fluoro-5-methoxybiphenyl, a fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Fluoro-5-methoxybiphenyl: Synthesis, Properties, and Applications for Advanced Research

This guide provides a comprehensive technical overview of 2-Fluoro-5-methoxybiphenyl, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with established chemical principles to serve as a foundational resource. We will explore its core physicochemical properties, detail robust synthetic methodologies, analyze its chemical reactivity, and discuss its potential applications as a versatile molecular scaffold.

Molecular Structure and Physicochemical Profile

2-Fluoro-5-methoxybiphenyl (CAS No. 1214331-90-4) is a biaryl system where one phenyl ring is substituted with a fluorine atom and a methoxy group.[1] This substitution pattern is of particular interest in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can act as a hydrogen bond acceptor and influence molecular conformation.[2][3][4]

Due to a scarcity of direct experimental data in publicly available literature, the following properties are a blend of reported data and expert-predicted values based on analogous structures.

Table 1: Core Identifiers and Physicochemical Properties of 2-Fluoro-5-methoxybiphenyl

PropertyValueSource / Rationale
CAS Number 1214331-90-4[1]
Molecular Formula C₁₃H₁₁FO[1]
Molecular Weight 202.22 g/mol [1]
SMILES c1(ccc(c(c1)c1ccccc1)F)OC[1]
Predicted Melting Point 70 - 78 °CEstimated based on similar substituted biphenyls.[5][6]
Predicted Boiling Point ~260 °CEstimated based on related structures.[5]
Predicted Solubility Soluble in organic solvents (e.g., DCM, Ethyl Acetate, THF); Insoluble in water.General property of non-polar organic compounds.

Spectroscopic Signature Analysis

Predicting the spectroscopic profile is essential for reaction monitoring and structural confirmation. The following are expected spectral characteristics for 2-Fluoro-5-methoxybiphenyl.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Aromatic Region: Multiplets between δ 6.8–7.6 ppm (7H). The protons on the fluorinated ring will exhibit coupling to fluorine. Methoxy Region: A sharp singlet around δ 3.8 ppm (3H, -OCH₃).[7][8]
¹³C NMR Aromatic Carbons: Signals between δ 110-160 ppm. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF ≈ 240-250 Hz). The ortho and meta carbons will show smaller couplings. Methoxy Carbon: Signal around δ 55-56 ppm.[9]
¹⁹F NMR A single peak is expected in the typical range for aryl fluorides, approximately δ -115 to -125 ppm (relative to CFCl₃).[9]
Mass Spec. (MS) Molecular Ion (M⁺): A prominent peak at m/z = 202.22. Key Fragments: Loss of a methyl group (-CH₃) leading to a peak at m/z = 187, and potential fragments corresponding to the fluoromethoxy-phenyl cation (m/z=125) or biphenyl cation (m/z=154).[7][10]
Infrared (IR) C-O Stretch (Aryl Ether): ~1250 cm⁻¹. C-F Stretch: ~1100-1200 cm⁻¹. C=C Stretch (Aromatic): ~1450-1600 cm⁻¹. C-H Stretch (Aromatic): ~3030-3100 cm⁻¹.[11]

Synthesis and Experimental Protocols

The most reliable and versatile method for constructing the biaryl scaffold of 2-Fluoro-5-methoxybiphenyl is the Suzuki-Miyaura cross-coupling reaction.[12][13] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.[14][15]

Recommended Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The logical approach involves coupling a readily available boronic acid with an appropriate aryl halide. Here, we detail the coupling of 2-Fluoro-5-methoxyphenylboronic acid with bromobenzene.

G cluster_process Reaction Conditions cluster_products Workup & Product ReactantA 2-Fluoro-5-methoxyphenylboronic acid Reaction Suzuki-Miyaura Coupling ReactantA->Reaction ReactantB Bromobenzene ReactantB->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Na₂CO₃ (aq) Base->Reaction Solvent Toluene/Ethanol Solvent->Reaction Temp Heat (e.g., 80-100°C) Temp->Reaction Atmosphere Inert Atmosphere (N₂ or Ar) Atmosphere->Reaction Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Product 2-Fluoro-5-methoxybiphenyl Purification->Product Reaction->Workup G cluster_molecule Reactivity Map mol 2-F-5-MeO-Biphenyl C4 4 Deriv Derivatization C4->Deriv C6 6 C6->Deriv C2 F C5 OMe C_prime ortho/para C_prime->Deriv EAS Electrophilic Aromatic Substitution EAS->C4 Major Site EAS->C6 Major Site EAS->C_prime Possible

Sources

Foundational

An In-Depth Technical Guide to 2-Fluoro-5-methoxybiphenyl: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical building blocks, fluorinated biphenyls have emerged as a privileged structural motif. This guide provides a comprehensive technical overview of 2-Fluoro-5-methoxybiphenyl, a versatile intermediate whose unique electronic and conformational properties make it a valuable component in the synthesis of complex, biologically active molecules.

This document will delve into the fundamental physicochemical properties of 2-Fluoro-5-methoxybiphenyl, its primary synthetic routes with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction, and its applications as a key building block in drug discovery. Furthermore, this guide will provide insights into the rationale behind its use, particularly how the interplay between the fluoro and methoxy substituents can be leveraged to fine-tune the pharmacological profiles of target compounds. Safety and handling protocols are also detailed to ensure its effective and responsible use in a laboratory setting.

Physicochemical Properties

2-Fluoro-5-methoxybiphenyl is a substituted aromatic compound with the chemical formula C13H11FO.[1] Its structure, featuring a biphenyl core with fluoro and methoxy substitutions on one of the phenyl rings, imparts a unique combination of lipophilicity, polarity, and metabolic stability. These properties are crucial for its role as a precursor in the synthesis of potential drug candidates.

PropertyValueSource
CAS Number 1214331-90-4[1]
Molecular Formula C13H11FO[1]
Molecular Weight 202.2242 g/mol [1]
Appearance (Predicted) White to off-white solidGeneral knowledge
Solubility (Predicted) Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanolGeneral knowledge

Synthesis of 2-Fluoro-5-methoxybiphenyl

The most prevalent and efficient method for the synthesis of 2-Fluoro-5-methoxybiphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In the context of synthesizing 2-Fluoro-5-methoxybiphenyl, this typically involves the reaction of 2-fluoro-5-methoxyphenylboronic acid with a suitable aryl halide, such as bromobenzene or iodobenzene.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, step-by-step methodology for the synthesis of 2-Fluoro-5-methoxybiphenyl.

Reagents and Materials:

  • 2-Fluoro-5-methoxyphenylboronic acid

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-5-methoxyphenylboronic acid (1.0 eq), bromobenzene (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for 10-15 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Fluoro-5-methoxybiphenyl as a pure solid.

Rationale for Experimental Choices:
  • Catalyst System: The combination of a palladium source (Pd(OAc)2) and a phosphine ligand (PPh3) is a classic and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a commonly used inorganic base that is crucial for the transmetalation step of the catalytic cycle.

  • Solvent System: The biphasic toluene/water system is effective for dissolving both the organic and inorganic reagents and facilitating the reaction.

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Process 2-Fluoro-5-methoxyphenylboronic_acid 2-Fluoro-5-methoxy- phenylboronic acid Reaction Suzuki-Miyaura Coupling (Toluene/Water, Reflux) 2-Fluoro-5-methoxyphenylboronic_acid->Reaction Bromobenzene Bromobenzene Bromobenzene->Reaction Pd_catalyst Pd(OAc)2 / PPh3 Pd_catalyst->Reaction Base K2CO3 Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 2-Fluoro-5-methoxybiphenyl Purification->Final_Product

Diagram 1: Synthesis workflow for 2-Fluoro-5-methoxybiphenyl.

Applications in Drug Discovery and Medicinal Chemistry

2-Fluoro-5-methoxybiphenyl serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. The strategic incorporation of fluorine and a methoxy group onto the biphenyl scaffold offers several advantages for modulating the properties of a lead compound.

  • Modulation of Physicochemical Properties: The fluorine atom can significantly impact a molecule's pKa, lipophilicity, and metabolic stability.[2][3][4] The strong carbon-fluorine bond is resistant to metabolic oxidation, which can enhance the pharmacokinetic profile of a drug candidate.[5] The methoxy group, a common feature in many approved drugs, can act as a hydrogen bond acceptor and influence the molecule's conformation and binding to its biological target.[6]

  • Bioisosteric Replacement: Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group.[4] Its small size allows it to mimic hydrogen sterically, while its high electronegativity can alter the electronic properties of the molecule, potentially leading to improved binding affinity and selectivity for the target receptor.

  • Scaffold for Biologically Active Molecules: The biphenyl moiety itself is a common scaffold in many biologically active compounds. By using 2-Fluoro-5-methoxybiphenyl as a starting material, medicinal chemists can readily synthesize a library of derivatives for structure-activity relationship (SAR) studies. This allows for the systematic exploration of how different substituents on the second phenyl ring affect the compound's biological activity.

While specific drugs containing the 2-Fluoro-5-methoxybiphenyl core are not prominently in the public domain, numerous research programs utilize this and structurally similar fluorinated biphenyls to develop inhibitors for a range of biological targets, including kinases and G-protein coupled receptors. The principles outlined above are foundational to the use of such building blocks in modern drug design.

DrugDiscoveryLogic cluster_properties Inherent Properties cluster_effects Pharmacological Effects Building_Block 2-Fluoro-5-methoxybiphenyl Fluorine Fluorine Atom Building_Block->Fluorine Methoxy Methoxy Group Building_Block->Methoxy Biphenyl_Core Biphenyl Scaffold Building_Block->Biphenyl_Core Metabolic_Stability Increased Metabolic Stability Fluorine->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity & Selectivity Fluorine->Binding_Affinity Lipophilicity Modulated Lipophilicity & Membrane Permeability Fluorine->Lipophilicity Methoxy->Binding_Affinity SAR_Exploration Scaffold for SAR Exploration Biphenyl_Core->SAR_Exploration Lead_Compound Novel Drug Candidate Metabolic_Stability->Lead_Compound Binding_Affinity->Lead_Compound Lipophilicity->Lead_Compound SAR_Exploration->Lead_Compound

Diagram 2: Role of 2-Fluoro-5-methoxybiphenyl in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-5-methoxybiphenyl. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profile can be inferred from related fluorinated and methoxylated aromatic compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Inhalation: May cause respiratory irritation. If inhaled, move to fresh air.

  • Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water.

  • Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

  • Ingestion: May be harmful if swallowed. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-5-methoxybiphenyl is a valuable and versatile building block for organic synthesis, particularly within the field of medicinal chemistry. Its well-defined structure, coupled with the advantageous properties imparted by the fluoro and methoxy substituents, makes it an attractive starting material for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists aiming to leverage its potential in their drug discovery endeavors. The continued exploration of derivatives based on this scaffold is likely to yield promising new candidates for a variety of disease targets.

References

  • BenchChem. (2025). A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 2-(5-Fluoro-2-methoxyphenyl)azepane in Drug Discovery. BenchChem.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10). [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • Remete, A. M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3698. [Link]

  • Appchem. (n.d.). 2-Fluoro-5-methoxybiphenyl. Retrieved from [Link]

  • Slater, M. J., et al. (2020). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • LookChem. (n.d.). 5-FLUORO-2-METHOXYACETOPHENONE. Retrieved from [Link]

  • ChemContract Research. (2026, March 18). 2-Fluoro-5-methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis. BenchChem.
  • ResearchGate. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

Sources

Exploratory

Crystallographic Characterization and X-ray Diffraction Analysis of 2-Fluoro-5-methoxybiphenyl

Executive Summary In modern drug discovery, the biphenyl scaffold is a privileged structural motif. However, an unsubstituted biphenyl ring is highly flexible, leading to a massive entropic penalty upon binding to a targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the biphenyl scaffold is a privileged structural motif. However, an unsubstituted biphenyl ring is highly flexible, leading to a massive entropic penalty upon binding to a target receptor. The introduction of specific substituents—such as the combination found in 2-Fluoro-5-methoxybiphenyl (CAS 1214331-90-4)—solves this by restricting the conformational landscape.

This specific compound and its carboxylic acid derivatives are highly valued as advanced intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and voltage-gated sodium channel inhibitors[1]. Understanding its exact three-dimensional architecture through Single-Crystal X-ray Diffraction (SCXRD) is critical. This guide details the structural rationale, the self-validating crystallization protocols, and the X-ray diffraction methodologies required to characterize 2-Fluoro-5-methoxybiphenyl and related halogenated biaryl systems.

Conformational Dynamics & Structural Rationale

The pharmacological utility of 2-Fluoro-5-methoxybiphenyl is deeply rooted in its solid-state geometry, which serves as a highly accurate proxy for its bioactive conformation.

The Ortho-Fluoro Effect

The biphenyl core's geometry is defined by the dihedral angle (torsion angle) between the two phenyl rings. In an unsubstituted biphenyl, the rings can freely rotate. However, placing a fluorine atom at the 2-position (ortho to the biaryl linkage) introduces a severe steric clash with the ortho-hydrogen of the adjacent ring. Because the van der Waals radius of fluorine is approximately 1.47 Å, the molecule is forced out of coplanarity.

Crystallographic studies on related fluorinated biphenyls demonstrate that this steric repulsion, balanced by the energetic desire for π -conjugation, forces the dihedral angle to settle between 38° and 55° in the crystalline state[2][3].

The Methoxy Contribution

The 5-methoxy group acts as a strong electron-donating group via resonance, altering the electrostatic potential surface of the ring. In the crystal lattice, this electron-rich oxygen acts as a potent hydrogen-bond acceptor, driving the formation of intermolecular C−H⋅⋅⋅O networks that dictate the macroscopic crystal packing and physical stability of the bulk active pharmaceutical ingredient (API).

Conformation A Biphenyl Scaffold B Ortho-Fluoro Substitution A->B C 5-Methoxy Substitution A->C D Steric Clash with Ortho-Hydrogen B->D E Electronic Tuning & Packing Forces C->E F Dihedral Angle Restriction (~38-55°) D->F E->F

Caption: Conformational logic dictated by steric and electronic substitution effects.

Self-Validating Crystallization Methodology

To perform SCXRD, one must first grow pristine, untwinned single crystals. For halogenated biphenyls, rapid precipitation often yields amorphous powders or severely twinned microcrystals due to kinetic trapping. To bypass this, we utilize a Vapor Diffusion protocol, which establishes a highly controlled thermodynamic gradient.

Step-by-Step Vapor Diffusion Protocol
  • Solvent Selection & Dissolution : Dissolve 50 mg of 2-Fluoro-5-methoxybiphenyl in 1.0 mL of a highly solubilizing solvent (e.g., Ethyl Acetate or Dichloromethane) inside a 4 mL inner glass vial. Causality: These solvents disrupt π−π stacking, ensuring the compound is fully monomeric in solution.

  • Antisolvent Layering : Place the uncapped 4 mL vial inside a larger 20 mL outer vial. Add 5.0 mL of a volatile antisolvent (e.g., n-Hexane or Pentane) to the outer vial.

  • Chamber Sealing : Cap the 20 mL outer vial tightly using a PTFE-lined cap.

  • Thermodynamic Equilibration : Store the chamber undisturbed at 293 K in a vibration-free environment. Causality: The volatile antisolvent has a higher vapor pressure and slowly diffuses into the inner vial. This gradually lowers the dielectric constant of the solute's microenvironment, smoothly crossing the metastable zone into supersaturation without triggering catastrophic crash-out.

  • Harvesting : After 3 to 7 days, inspect the inner vial under a polarized light microscope. Diffraction-quality crystals will appear as highly birefringent, colorless blocks or thick plates.

Crystallization A Solubilization (EtOAc) B Vapor Diffusion (Hexane Antisolvent) A->B C Controlled Supersaturation B->C D Primary Nucleation C->D E Single Crystal Growth D->E

Caption: Thermodynamic workflow for vapor diffusion crystallization.

X-Ray Diffraction (XRD) Analysis Workflow

Once a suitable crystal is grown, it must be analyzed using a rigorous diffractometry pipeline to ensure the resulting electron density map is free of artifacts.

Crystal Mounting and Cryocooling

Select a single crystal (optimal dimensions: ~0.2 × 0.2 × 0.1 mm) under a stereomicroscope. Coat the crystal in a perfluorinated polyether (e.g., Paratone-N oil) and mount it on a MiTeGen polyimide loop.

  • The Causality of Cryoprotection : The oil acts as a cryoprotectant. When the crystal is flash-cooled to 100 K in the diffractometer's nitrogen stream, the oil forms a rigid glass rather than crystalline ice. This prevents the formation of polycrystalline ice rings that would obscure high-angle diffraction spots, while simultaneously minimizing the thermal motion of the biphenyl atoms[2].

Data Collection Parameters

Transfer the mounted crystal to a diffractometer equipped with a microfocus X-ray source.

  • Radiation Source : Mo K α ( λ=0.71073 Å) is standard, but Cu K α ( λ=1.54184 Å) is highly recommended for 2-Fluoro-5-methoxybiphenyl. The longer wavelength of Copper enhances the anomalous dispersion signal of the Oxygen and Fluorine atoms, allowing for unambiguous assignment of the absolute structure if chiral derivatives are synthesized.

  • Strategy : Collect a full sphere of data using ω and ϕ scans to ensure a redundancy of at least 4.0, which is critical for accurate absorption correction.

Structure Solution and Refinement
  • Integration : Process the raw frames using software such as APEX4 or CrysAlisPro.

  • Absorption Correction : Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays through different crystal faces.

  • Phasing : Solve the phase problem using intrinsic phasing algorithms (SHELXT).

  • Refinement : Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms (C, O, F) are refined with anisotropic displacement parameters (ellipsoids).

Quantitative Data Presentation

The structural elucidation of fluoro-methoxybiphenyl systems yields highly consistent geometric parameters. Below are the expected crystallographic metrics summarized for comparative analysis.

Table 1: Representative Crystallographic Data for Fluoro-Methoxybiphenyl Scaffolds

ParameterValue / Description
Crystal System Monoclinic or Triclinic
Typical Space Group P21​/c (Centrosymmetric) or P1ˉ
Data Collection Temp. 100 K – 150 K
Radiation Cu K α or Mo K α
Inter-ring Dihedral Angle 38.0° – 55.0°
R-factor ( R1​ ) Target <0.05 (indicates a highly accurate model)

Table 2: Key Bond Lengths and Intermolecular Interactions

Structural FeatureAverage Distance (Å)Causality / Implication in Drug Design
C–F Bond Length 1.35 – 1.37Highly polarized, strong bond; resists metabolic oxidation by Cytochrome P450 enzymes in vivo.
C–O (Methoxy) 1.36 – 1.38Facilitates electron donation into the phenyl π -system, altering the HOMO/LUMO gap.
Inter-ring C–C 1.48 – 1.49Shorter than a standard alkane C–C bond (1.54 Å) due to partial π -conjugation across the biaryl axis.
C−H⋅⋅⋅F (Intermolecular) 2.50 – 2.65Weak but highly directional halogen bonding; drives the thermodynamic stability of the crystal lattice.

Conclusion

The precise crystallographic characterization of 2-Fluoro-5-methoxybiphenyl provides invaluable insights into its conformational preferences. By utilizing controlled vapor diffusion to grow high-quality single crystals and employing low-temperature SCXRD, researchers can accurately map the steric restrictions imposed by the ortho-fluoro group and the electronic contributions of the methoxy substituent. These structural parameters are not mere academic metrics; they are the foundational blueprints used by medicinal chemists to design next-generation therapeutics with locked, bioactive conformations.

References

  • Benzenesulfonamides useful as sodium channel inhibitors Google P
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Crystal structure of 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a'-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)

Sources

Foundational

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-5-methoxybiphenyl

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structural characteristics of organic molecules through the analysis of their fragmentation patterns under energetic conditions. This technical guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 2-Fluoro-5-methoxybiphenyl, a substituted aromatic compound with potential applications in medicinal chemistry and materials science.

With a molecular formula of C₁₃H₁₁FO and a molecular weight of 202.22 g/mol , the fragmentation of 2-Fluoro-5-methoxybiphenyl is governed by the interplay of its constituent functional groups: a biphenyl core, a fluorine atom at the 2-position, and a methoxy group at the 5-position. While a publicly available experimental spectrum for this specific compound is not readily accessible, this guide will construct a detailed and scientifically grounded predicted fragmentation pattern. This prediction is based on well-established principles of mass spectrometry and extensive data from structurally analogous compounds, including substituted biphenyls, anisoles, and fluorinated aromatic systems.[1][2]

This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of small molecules. The following sections will detail the predicted mass spectrum, propose the key fragmentation mechanisms, and provide a protocol for acquiring such data.

Predicted Mass Spectrum and Fragmentation Data

The electron ionization mass spectrum of 2-Fluoro-5-methoxybiphenyl is anticipated to exhibit a prominent molecular ion peak and a series of characteristic fragment ions. The stability of the aromatic system suggests that the molecular ion will be readily observed.[3] The subsequent fragmentation will be dictated by the weakest bonds and the formation of stable neutral losses and charged fragments.

Predicted m/z Proposed Fragment Ion Neutral Loss Postulated Structure
202[M]⁺˙-[C₁₃H₁₁FO]⁺˙
187[M - CH₃]⁺•CH₃[C₁₂H₈FO]⁺
174[M - CO]⁺˙CO[C₁₂H₁₁F]⁺˙
173[M - CHO]⁺•CHO[C₁₂H₈F]⁺
159[M - CH₃ - CO]⁺•CH₃, CO[C₁₁H₈F]⁺
154[M - H₂CO - F]⁺H₂CO, •F[C₁₂H₉]⁺
153[M - H₂CO - HF]⁺˙H₂CO, HF[C₁₂H₈]⁺˙
133[C₁₀H₈F]⁺C₂H₃O[C₁₀H₈F]⁺
115[C₉H₈]⁺˙C₄H₃FO[C₉H₈]⁺˙

Elucidation of Key Fragmentation Pathways

The fragmentation of 2-Fluoro-5-methoxybiphenyl upon electron ionization is initiated by the removal of an electron, forming the molecular ion (m/z 202). The subsequent fragmentation cascades are driven by the energetic instability of this radical cation and are influenced by the electronic effects of the methoxy and fluoro substituents.

Primary Fragmentation Pathways
  • Loss of a Methyl Radical (•CH₃): The cleavage of the O-CH₃ bond is a characteristic fragmentation pathway for methoxy-substituted aromatic compounds.[4] This results in the formation of a highly stable resonance-stabilized oxonium ion at m/z 187 . This is often a prominent peak in the spectrum of anisole derivatives.

  • Loss of a Formyl Radical (•CHO): Following the initial loss of a methyl group, the resulting ion at m/z 187 can undergo further fragmentation by expelling a molecule of carbon monoxide (CO), a common neutral loss from phenolic-type ions. This leads to the fragment ion at m/z 159 . Alternatively, a concerted loss of a formyl radical (•CHO) from the molecular ion can also be envisioned, leading to a fragment at m/z 173 .

  • Loss of Formaldehyde (H₂CO): The methoxy group can also facilitate the elimination of a neutral formaldehyde molecule. This rearrangement process is a known fragmentation pathway for ortho-substituted anisoles and can lead to the formation of a radical cation at m/z 172 .

Secondary Fragmentation and Rearrangements

The initial fragments undergo further dissociation to produce smaller, yet structurally informative, ions:

  • Loss of Fluorine (•F) and Hydrogen Fluoride (HF): The presence of the fluorine atom introduces the possibility of its elimination as a radical (•F) or as a neutral hydrogen fluoride (HF) molecule. Loss of a fluorine radical from the molecular ion would yield an ion at m/z 183. More commonly, the loss of HF can occur from various fragment ions, particularly after rearrangements. For example, the ion at m/z 172 could lose HF to give an ion at m/z 152.

  • Biphenyl Core Fragmentation: The biphenyl ring system itself is quite stable. However, at higher energies, fragmentation of the rings can occur, leading to characteristic ions such as the biphenyl cation at m/z 154 or the biphenylene radical cation at m/z 152 .

  • Formation of the Tropylium Ion: While less direct in this substituted system, rearrangements leading to the formation of a tropylium-like ion (C₇H₇⁺) at m/z 91 are a possibility, though likely of lower abundance compared to fragments retaining both rings.

The proposed fragmentation pathways are visually summarized in the following diagram:

Fragmentation_Pathway M [C₁₃H₁₁FO]⁺˙ m/z = 202 (Molecular Ion) F1 [C₁₂H₈FO]⁺ m/z = 187 M->F1 - •CH₃ F2 [C₁₂H₈F]⁺ m/z = 173 M->F2 - •CHO F3 [C₁₁H₈F]⁺ m/z = 159 F1->F3 - CO F4 [C₁₂H₉]⁺ m/z = 154 F1->F4 - CO, - •F F5 [C₁₂H₈]⁺˙ m/z = 153 F2->F5 - HF

Caption: Predicted major fragmentation pathways of 2-Fluoro-5-methoxybiphenyl under EI-MS.

Experimental Protocol: Acquiring the Mass Spectrum

To validate the predicted fragmentation pattern, the following experimental protocol using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is recommended.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-300

    • Scan Rate: 2 scans/second

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 2-Fluoro-5-methoxybiphenyl in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Acquisition and Analysis
  • Inject the prepared sample into the GC-MS system.

  • Record the mass spectrum across the chromatographic peak corresponding to 2-Fluoro-5-methoxybiphenyl.

  • Analyze the resulting spectrum to identify the molecular ion and the characteristic fragment ions.

  • Compare the experimental fragmentation pattern with the predicted data and pathways outlined in this guide for structural confirmation.

The logical flow for this experimental setup is depicted below:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare 1 mg/mL Stock Solution P2 Dilute to 10 µg/mL Working Solution P1->P2 A1 Inject 1 µL into GC P2->A1 A2 Separation on Capillary Column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Record Mass Spectrum A4->D1 D2 Identify Molecular and Fragment Ions D1->D2 D3 Compare with Predicted Fragmentation D2->D3

Caption: Experimental workflow for acquiring the EI mass spectrum of 2-Fluoro-5-methoxybiphenyl.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the electron ionization mass spectrometry fragmentation pattern of 2-Fluoro-5-methoxybiphenyl. By leveraging established fragmentation principles and data from analogous structures, a detailed roadmap for the identification and structural confirmation of this molecule has been presented. The proposed fragmentation pathways, centered around the characteristic losses from the methoxy group and the stability of the biphenyl core, offer a robust framework for interpreting experimental data. The provided experimental protocol serves as a practical starting point for researchers seeking to acquire and validate the mass spectrum of this compound. As with any predictive analysis, experimental verification remains the gold standard for unequivocal structural elucidation.

References

  • Oehme, M., & Kirsch, D. (1984). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 11(9), 483-488.
  • Kingston, D. G. I., & Henion, J. D. (1971). Mass spectrometry of aromatic compounds—IV: The mass spectra of methoxy- and hydroxybiphenyls. Organic Mass Spectrometry, 5(2), 155-164.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. Retrieved from [Link]

  • mzCloud - Advanced Mass Spectral Database. Retrieved from [Link]

  • MassBank of North America (MoNA). Retrieved from [Link]

  • Wiley Science Solutions. Mass Spectral Databases. Retrieved from [Link]

  • Appchem. (n.d.). 2-Fluoro-5-methoxybiphenyl. Retrieved from [Link]

  • Safe, S., & Hutzinger, O. (1971). The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1, 14, 1884-1886.
  • NIST Chemistry WebBook. (n.d.). 1,1'-Biphenyl, 2-fluoro-. Retrieved from [Link]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • J. Prasain. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

  • MassBank. (n.d.). Welcome to MassBank. Retrieved from [Link]

Sources

Exploratory

Stereoelectronic Foundations of Thermodynamic Stability

Title: Thermodynamic Stability and Physicochemical Profiling of 2-Fluoro-5-methoxybiphenyl: A Comprehensive Technical Guide Executive Summary 2-Fluoro-5-methoxybiphenyl (CAS: 1214331-90-4) represents a highly valuable st...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Physicochemical Profiling of 2-Fluoro-5-methoxybiphenyl: A Comprehensive Technical Guide

Executive Summary 2-Fluoro-5-methoxybiphenyl (CAS: 1214331-90-4) represents a highly valuable structural motif in modern drug discovery and advanced materials science. The strategic placement of a fluorine atom and a methoxy group on a biphenyl scaffold fundamentally alters the molecule's thermodynamic landscape. This functionalization influences its conformational preferences, metabolic stability, and phase transition energetics. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the thermodynamic stability of 2-Fluoro-5-methoxybiphenyl, detailing the stereoelectronic forces at play and providing field-validated experimental protocols for its physicochemical characterization.

The thermodynamic stability of 2-Fluoro-5-methoxybiphenyl is dictated by the precise interplay of three distinct structural features: the biphenyl linkage, the highly electronegative ortho-fluorine, and the electron-donating meta-methoxy group.

  • Biphenyl Conformational Energetics: In an unsubstituted biphenyl, the thermodynamic minimum is a twisted conformation (dihedral angle ~44° in the gas phase). This angle is a precise energetic compromise, balancing the stabilizing effect of extended π-π conjugation (which favors coplanarity) against the destabilizing steric clash of the ortho-hydrogens.

  • The Ortho-Fluorine Effect: The introduction of a fluorine atom at the 2-position significantly perturbs this equilibrium. Fluorine is highly electronegative and possesses three lone pairs. The steric bulk of fluorine (van der Waals radius ~1.47 Å) is slightly larger than hydrogen (~1.20 Å), which increases the rotational barrier around the C-C biphenyl bond. More importantly, the C-F bond possesses a remarkably high Bond Dissociation Energy (BDE), typically ~15 kcal/mol stronger than a corresponding C-H bond[1]. This strong bond imparts exceptional thermal and chemical stability to the aromatic ring.

  • Methoxy Group Synergy: The methoxy group at the 5-position acts as a π-electron donor (+M effect) and a σ-electron acceptor (-I effect). Because it is positioned para to the fluorine atom, it engages in a push-pull resonance system. The electron density donated by the oxygen lone pairs is inductively stabilized by the highly electronegative fluorine. This mesomeric stabilization lowers the overall ground-state enthalpy of the molecule, enhancing its thermodynamic stability compared to unfunctionalized biphenyls.

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 2-Fluoro-5-methoxybiphenyl, researchers must employ rigorous calorimetric techniques. Below are field-proven protocols designed as self-validating systems to ensure data integrity.

Protocol A: Determination of Phase Transition Thermodynamics via DSC

Differential Scanning Calorimetry (DSC) is utilized to measure the enthalpy of fusion ( ΔHfus​ ) and heat capacity ( Cp​ ).

  • Causality & Rationale: Precise control of the heating rate is critical. A rate too fast causes thermal lag, skewing the melting onset; a rate too slow reduces the signal-to-noise ratio of the heat flow endotherm. Hermetically sealed pans are mandatory to prevent the premature volatilization of the methoxybiphenyl derivative, which would artificially lower the integrated enthalpic area and invalidate the thermodynamic measurement.

  • Step-by-Step Methodology:

    • Calibration: Calibrate the DSC instrument using a high-purity Indium standard (melting point 156.6 °C, ΔHfus​ = 28.45 J/g) to ensure cell constant and temperature accuracy.

    • Sample Preparation: Accurately weigh 3.0 - 5.0 mg of 2-Fluoro-5-methoxybiphenyl into an aluminum DSC pan. Seal hermetically using a sample press.

    • Purge: Place the sample and an empty reference pan into the DSC cell. Purge with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal cycle.

    • Thermal Cycling: Equilibrate the sample at 25 °C for 5 minutes. Ramp the temperature at a controlled rate of 10 °C/min up to 200 °C.

    • Data Integration: Integrate the area under the melting endotherm to calculate ΔHfus​ . The baseline shift before and after the transition provides the change in heat capacity ( ΔCp​ ).

Protocol B: Combustion Calorimetry for Enthalpy of Formation

Determining the standard enthalpy of formation ( ΔHf∘​ ) requires measuring the heat of combustion ( ΔHc∘​ ).

  • Causality & Rationale: Combustion of fluorinated organics generates highly corrosive hydrogen fluoride (HF) gas. Standard stainless-steel bombs will corrode, leading to side reactions that release anomalous heat, invalidating the thermodynamic data. A halogen-resistant bomb (e.g., Hastelloy) and a water/alkali trap are strictly required to neutralize HF and ensure the reaction proceeds to a well-defined thermodynamic state[2].

  • Step-by-Step Methodology:

    • Bomb Preparation: Utilize a halogen-resistant oxygen bomb calorimeter. Add 10 mL of 0.1 M NaOH solution to the bottom of the bomb to absorb and neutralize the HF produced during combustion.

    • Pelletizing: Compress ~1.0 g of 2-Fluoro-5-methoxybiphenyl into a dense pellet to ensure uniform combustion. Weigh precisely to 0.1 mg.

    • Ignition Setup: Place the pellet in the crucible. Attach a known length of platinum ignition wire and a cotton thread fuse.

    • Pressurization: Seal the bomb and purge with high-purity Oxygen to 30 atm.

    • Combustion & Measurement: Submerge the bomb in the calorimetric water bath. Monitor the temperature until a stable baseline is achieved. Fire the ignition circuit. Record the temperature rise ( ΔT ) with a precision thermistor.

    • Calculations: Calculate ΔHc∘​ using the calibrated heat capacity of the calorimeter. Derive ΔHf∘​ using Hess's Law and the known standard enthalpies of formation for CO2​ , H2​O , and aqueous F− .

Workflow A 2-Fluoro-5-methoxybiphenyl Sample Preparation B Differential Scanning Calorimetry (DSC) A->B 3-5 mg C Halogen-Resistant Bomb Calorimetry A->C 1.0 g Pellet D Thermal Transitions (ΔH_fus, C_p) B->D E Heat of Combustion (ΔH_c) C->E F Thermodynamic State Analysis & ΔH_f Calculation D->F E->F

Figure 1: Experimental workflow for thermodynamic profiling of fluorinated biphenyls.

Metabolic Stability: A Function of Thermodynamic Bond Strength

In drug development, the thermodynamic stability of specific bonds directly dictates the molecule's pharmacokinetic profile. Unfunctionalized biphenyls are highly susceptible to Phase I oxidation by Cytochrome P450 (CYP450) enzymes, specifically via a radical rebound mechanism[1].

The radical rebound mechanism involves:

  • Hydrogen atom transfer (HAT) from the substrate to the Fe(IV)=O (Compound I) intermediate of CYP450.

  • Recombination of the resulting substrate radical with the Fe(III)-OH complex to form a hydroxylated metabolite[1].

By substituting a vulnerable C-H bond with a C-F bond at the 2-position, the thermodynamic landscape of the HAT step is drastically altered. The C-F bond in fluoroaromatics is exceptionally strong (BDE ~115-120 kcal/mol) compared to a typical aromatic C-H bond (~110 kcal/mol). Because the HAT step is often rate-determining and highly sensitive to bond dissociation energies, the abstraction of a fluorine atom by the CYP450 oxy-ferryl species is thermodynamically infeasible[1]. Consequently, the 2-fluoro substitution effectively blocks ortho-hydroxylation, shunting metabolism to other sites or prolonging the molecule's half-life.

P450_Mechanism Substrate 2-Fluoro-5-methoxybiphenyl (CYP450 Substrate) CompI CYP450 Fe(IV)=O (Compound I) Substrate->CompI Enzyme Binding HAT_CH C-H Abstraction (Other ring positions) CompI->HAT_CH HAT (ΔG < 0) HAT_CF C-F Abstraction (Thermodynamically Blocked) CompI->HAT_CF Attempted HAT (ΔG >> 0) Metabolite Hydroxylated Metabolite (Metabolic Sink) HAT_CH->Metabolite Radical Rebound

Figure 2: Thermodynamic blockade of CYP450 metabolism by strategic fluorination.

Quantitative Data Summary

The table below summarizes the comparative thermodynamic and physicochemical parameters of 2-Fluoro-5-methoxybiphenyl against its unfunctionalized analogs, highlighting the stabilizing effects of the substituents.

PropertyBiphenyl2-Fluorobiphenyl2-Fluoro-5-methoxybiphenyl
Molecular Weight ( g/mol ) 154.21172.20202.22
Aromatic C-X BDE (kcal/mol) ~110 (C-H)~116 (C-F)~116 (C-F) / ~102 (C-O)
Gas-Phase Dihedral Angle ~44°~52°~54° (Estimated)
Rotational Barrier (kcal/mol) 1.5 - 2.03.5 - 4.54.0 - 5.0
Metabolic Stability (Ortho) Low (Rapid HAT)High (Blocked)[1]High (Blocked)[1]

Note: BDE and rotational barrier values are derived from standard physical organic chemistry models for fluorinated aromatics[1],[2].

Conclusion

The thermodynamic stability of 2-Fluoro-5-methoxybiphenyl is a masterclass in stereoelectronic design. The high bond dissociation energy of the C-F bond provides a robust thermodynamic shield against oxidative metabolism, while the push-pull dynamics between the fluorine and the methoxy group stabilize the aromatic core. By employing rigorous, self-validating calorimetric protocols, researchers can accurately map the energetic profile of this compound, enabling its optimized application in drug discovery and material synthesis.

References

1. Title : 2-Fluoro-5-methoxybiphenyl | 1214331-90-4 - MilliporeSigma Source : sigmaaldrich.com URL :

2.[1] Title : On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source : nih.gov URL :

3.[2] Title : The energetics of fluorinated species: estimation, enthalpies of formation, and electronegativity Source : cswab.org URL :

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-Fluoro-5-methoxybiphenyl via Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the robust construction of carbon-carbon bonds between organoboron compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the robust construction of carbon-carbon bonds between organoboron compounds and organic halides under mild conditions[1]. The target compound, 2-Fluoro-5-methoxybiphenyl , is a highly valuable biaryl building block utilized in the development of advanced therapeutics, including telomerase inhibitors[2] and PDE4 inhibitors[3].

Causality in Reaction Design: This protocol utilizes bromobenzene and 2-fluoro-5-methoxyphenylboronic acid [4] as the coupling partners.

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected as the catalyst. While modern dialkylbiaryl phosphine ligands (e.g., SPhos) are available for sterically hindered substrates[5], the unhindered nature of bromobenzene makes the cost-effective Pd(PPh3)4 highly efficient for this specific transformation[3].

  • Base and Solvent System: A biphasic mixture of 1,4-Dioxane and water (5:1 v/v) with Potassium Carbonate (K2CO3) is employed. The inclusion of water is non-negotiable; it dissolves the inorganic base and facilitates the formation of the crucial, highly nucleophilic boronate complex[6]. Dioxane provides excellent solubility for the organic substrates and a suitable boiling point (101 °C) for reflux conditions.

Reaction Pathway & Mechanism

The catalytic cycle consists of three primary steps governed by the Pd(0)/Pd(II) redox couple:

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of bromobenzene, forming an organopalladium(II) intermediate. This is typically the rate-determining step for aryl chlorides, but proceeds rapidly with aryl bromides[5].

  • Transmetalation: The K2CO3 base activates the 2-fluoro-5-methoxyphenylboronic acid into a boronate anion, which then transfers its aryl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two aryl groups couple to form the 2-Fluoro-5-methoxybiphenyl product, regenerating the Pd(0) catalyst to propagate the cycle[6].

CatalyticCycle Pd0 Pd(0) Catalyst [Pd(PPh3)4] OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-Br) Pd0->OxAdd + Bromobenzene TransMet Transmetalation Diaryl Pd(II) Complex (Ar-Pd-Ar') OxAdd->TransMet + Boronate Complex (Base Activated) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 + 2-Fluoro-5-methoxybiphenyl

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents

The following quantitative data outlines the stoichiometry for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Bromobenzene157.011.01.57 g (1.05 mL)Electrophile
2-Fluoro-5-methoxyphenylboronic acid170.141.22.04 gNucleophile[4]
Pd(PPh3)41155.560.05 (5 mol%)578 mgCatalyst
K2CO3138.212.02.76 gBase
1,4-Dioxane88.11-50 mLSolvent (Organic)
Deionized Water18.02-10 mLSolvent (Aqueous)

Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (TLC) and strict degassing to ensure continuous catalytic turnover without premature termination.

Step 1: Reagent Assembly & Degassing (Critical Step)

  • To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bromobenzene (1.57 g, 10 mmol) and 2-fluoro-5-methoxyphenylboronic acid (2.04 g, 12 mmol).

  • Add 1,4-dioxane (50 mL) and stir until the solids are mostly dissolved.

  • Add the aqueous K2CO3 solution (2.76 g dissolved in 10 mL deionized water).

  • Degassing: Subject the biphasic mixture to three cycles of freeze-pump-thaw, or vigorously sparge with ultra-pure Argon for 30 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) catalyst to an inactive Pd(II) state and converts the triphenylphosphine ligands to triphenylphosphine oxide, effectively killing the reaction[5].

  • Under a continuous Argon stream, quickly add Pd(PPh3)4 (578 mg, 0.5 mmol).

Step 2: Reflux & Monitoring

  • Heat the reaction mixture to 90–95 °C (gentle reflux) using a pre-heated oil bath.

  • Maintain vigorous stirring (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • In-Process Control: After 4 hours, sample the organic layer. Run a TLC (Hexanes:Ethyl Acetate 9:1) visualized under UV (254 nm). The reaction is complete when the limiting reagent (bromobenzene) spot completely disappears.

Step 3: Quenching & Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with Deionized Water (2 x 30 mL) to remove inorganic salts, followed by a Brine wash (30 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield a crude residue.

Step 4: Purification

  • Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate.

  • Collect the product fractions (typically the first major UV-active band), pool, and evaporate to yield pure 2-Fluoro-5-methoxybiphenyl.

Workflow Prep 1. Reagent Assembly & Degassing React 2. Reflux (90°C) 1,4-Dioxane/H2O Prep->React Workup 3. Aqueous Work-up & Extraction React->Workup Purify 4. Flash Column Chromatography Workup->Purify Product 5. Pure 2-Fluoro-5- methoxybiphenyl Purify->Product

Step-by-step experimental workflow for the synthesis and purification of the biaryl product.

Analytical Characterization

  • Appearance: White to off-white solid or clear viscous oil.

  • 1H NMR (400 MHz, CDCl3): Expected signals include a methoxy singlet around δ 3.80 ppm, a multiplet for the unsubstituted phenyl ring (5H) around δ 7.35-7.55 ppm, and the characteristic splitting of the fluoro-substituted aromatic ring (3H) between δ 6.80-7.10 ppm.

  • 19F NMR (376 MHz, CDCl3): A single peak around δ -118 to -122 ppm.

  • LC-MS: [M+H]+ calculated for C13H11FO: 203.08; found: 203.1.

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion Catalyst deactivation via oxidation.Ensure rigorous Argon sparging. Check the quality/color of Pd(PPh3)4 (should be bright yellow, not brown/green).
Formation of Homocoupled Biphenyl Oxygen-promoted oxidative homocoupling of the boronic acid.Exclude oxygen strictly. Reduce the equivalents of boronic acid if homocoupling outcompetes cross-coupling.
Protodeboronation Base-catalyzed cleavage of the C-B bond at high temperatures[7].Lower the reaction temperature to 80 °C or switch to a milder base (e.g., Cs2CO3 or K3PO4).
Black Precipitate (Pd Black) Catalyst decomposition due to ligand dissociation.Add 5-10 mol% of free PPh3 to stabilize the Pd species, or switch to a bidentate ligand catalyst like Pd(dppf)Cl2.

Sources

Application

The Synthetic Utility of 2-Fluoro-5-methoxybiphenyl: A Precursor for Advanced Organic Synthesis

Introduction: The Strategic Advantage of Fluorinated Biphenyls in Synthesis The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorinated Biphenyls in Synthesis

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronics. The strategic incorporation of fluorine atoms and methoxy groups onto this scaffold, as seen in 2-Fluoro-5-methoxybiphenyl, provides chemists with a powerful tool for fine-tuning molecular properties. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1] Concurrently, the methoxy group can act as a hydrogen bond acceptor and influence the conformation of the phenyl ring, offering another lever for property modulation.[1]

This guide provides an in-depth look at 2-Fluoro-5-methoxybiphenyl as a versatile precursor in organic synthesis. We will explore its chemical properties and detail its application in key cross-coupling reactions, providing experimentally grounded protocols for its use in the synthesis of more complex molecular architectures.

Physicochemical Properties of 2-Fluoro-5-methoxybiphenyl and Related Precursors

A thorough understanding of the physical and chemical properties of a synthetic precursor is fundamental to its effective application. Below is a summary of key properties for 2-Fluoro-5-methoxybiphenyl and a common derivative used in cross-coupling reactions.

Property2-Fluoro-5-methoxybiphenyl2-Fluoro-5-methoxyphenylboronic acid
Molecular Formula C₁₃H₁₁FOC₇H₈BFO₃
Molecular Weight 202.22 g/mol [2]169.95 g/mol
Appearance Likely a solid at room temperatureWhite to off-white solid
Melting Point Data not readily available194-196 °C
Key Reactive Sites C-H bonds amenable to functionalization, potential for further substitution on either aromatic ring.Boronic acid group for Suzuki-Miyaura coupling.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

2-Fluoro-5-methoxybiphenyl is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-N bonds. The fluorine and methoxy substituents can influence the electronic properties of the aromatic rings, thereby affecting the reactivity in these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds.[3][4] While 2-Fluoro-5-methoxybiphenyl itself would first need to be functionalized with a halide or triflate to act as the electrophile, or converted to a boronic acid to act as the nucleophile, its derivatives are commonly employed. For instance, a halogenated derivative of 2-Fluoro-5-methoxybiphenyl can be coupled with a variety of arylboronic acids.

Protocol 1: Representative Suzuki-Miyaura Coupling of a Halogenated 2-Fluoro-5-methoxybiphenyl Derivative

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of aryl halides.[5][6]

Reaction Scheme:

Materials:

  • Bromo-functionalized 2-Fluoro-5-methoxybiphenyl (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous dioxane or toluene (0.1 M solution)

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-functionalized 2-Fluoro-5-methoxybiphenyl, arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PCy₃ in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous solvent to the flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is highly effective for the coupling of aryl halides.[5]

  • Base: Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant decomposition of base-sensitive functional groups.[3]

  • Solvent: Anhydrous aprotic solvents like dioxane or toluene are commonly used to prevent the hydrolysis of the boronic acid and to maintain the solubility of the reactants and catalyst.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide, Arylboronic Acid, Base catalyst Prepare & Add Pd Catalyst/Ligand reagents->catalyst Inert Atmosphere reaction Heat under Inert Atmosphere catalyst->reaction Degassed Solvent workup Aqueous Workup & Extraction reaction->workup Monitor by TLC/GC-MS purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8] A halogenated derivative of 2-Fluoro-5-methoxybiphenyl can be coupled with a wide range of primary and secondary amines to generate novel amine-containing biphenyl structures, which are of significant interest in medicinal chemistry.

Protocol 2: Representative Buchwald-Hartwig Amination of a Halogenated 2-Fluoro-5-methoxybiphenyl Derivative

This protocol is a generalized procedure based on established methods for Buchwald-Hartwig aminations.[9][10]

Reaction Scheme:

Materials:

  • Bromo-functionalized 2-Fluoro-5-methoxybiphenyl (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (0.1 M solution)

Procedure:

  • In a glovebox, add the bromo-functionalized 2-Fluoro-5-methoxybiphenyl, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried reaction vessel.

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of aryl halides, including challenging substrates.[11]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and promotes the catalytic cycle.[10]

  • Inert Conditions: The use of a glovebox is recommended as the palladium catalyst and some ligands can be sensitive to air and moisture.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)L₂(HNR₂)⁺X⁻ PdII_Aryl->PdII_Amine + HNR₂ PdII_Amido Ar-Pd(II)L₂(NR₂) PdII_Amine->PdII_Amido - HX (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR₂)

Sources

Method

Application Note: 2-Fluoro-5-methoxybiphenyl as a Strategic Intermediate in Advanced OLED Material Synthesis

Target Audience: Materials Scientists, Synthetic Chemists, and R&D Professionals in Optoelectronics and Medicinal Chemistry. Strategic Rationale & Mechanistic Grounding The relentless pursuit of high-efficiency, long-las...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and R&D Professionals in Optoelectronics and Medicinal Chemistry.

Strategic Rationale & Mechanistic Grounding

The relentless pursuit of high-efficiency, long-lasting Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of emissive and charge-transport layers[1]. Within this domain, fluorinated organic intermediates have emerged as critical building blocks. 2-Fluoro-5-methoxybiphenyl (CAS: 1214331-90-4) [2] offers a unique, bifunctional scaffold that bridges the gap between synthetic versatility and optoelectronic performance.

The Push-Pull Electronic Architecture

The utility of 2-Fluoro-5-methoxybiphenyl stems from the synergistic electronic effects of its substituents:

  • The Fluorine Effect (Electron-Withdrawing): Fluorine's high electronegativity profoundly influences the electronic structure of the biphenyl core. It lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which improves electron injection and transport characteristics[3]. Furthermore, the C-F bond imparts exceptional thermal and oxidative stability, mitigating device degradation pathways.

  • The Methoxy Effect (Electron-Donating): The methoxy group raises the Highest Occupied Molecular Orbital (HOMO) and serves as a highly activating, ortho/para-directing group for downstream electrophilic aromatic substitutions. In later stages, it can be demethylated to a hydroxyl group, acting as an anchor for further functionalization.

When integrated into Donor-Acceptor (D-A) molecules, the introduction of fluorine atoms fine-tunes the charge transfer (CT) state, minimizing the energy gap ( ΔEST​ ) between the singlet and triplet excited states. This is the fundamental mechanism driving high-efficiency Thermally Activated Delayed Fluorescence (TADF)[4].

TADF_Mechanism S0 Ground State (S0) Fluorinated Biphenyl Core S1 Singlet Excited State (S1) Charge Transfer State S0->S1 Electrical/Optical Excitation S1->S0 Prompt Fluorescence (ns decay) T1 Triplet Excited State (T1) Localized Excited State S1->T1 ISC T1->S0 Non-radiative (Suppressed) T1->S1 Reverse ISC (RISC) Accelerated by F-atom (u0394EST < 0.1 eV)

Photophysical TADF pathway highlighting fluorine-accelerated Reverse Intersystem Crossing.

Self-Validating Synthetic Protocols

To utilize 2-Fluoro-5-methoxybiphenyl in the development of TADF emitters or bipolar host materials, researchers must construct an extended π -conjugated system. The following protocols detail the transformation of this intermediate into a functional OLED precursor, emphasizing the causality behind each chemical intervention.

Synthetic_Workflow A 2-Fluoro-5-methoxybiphenyl CAS: 1214331-90-4 B Regioselective Bromination (NBS) A->B Electrophilic Activation C Suzuki-Miyaura Cross-Coupling B->C Pd(0) Catalysis D Demethylation & Donor Attachment C->D BBr3 / Base E Sublimation & OLED Integration D->E VTE Deposition

Self-validating synthetic workflow from 2-Fluoro-5-methoxybiphenyl to OLED integration.
Protocol A: Regioselective Bromination

Objective: Synthesize 4-bromo-2-fluoro-5-methoxybiphenyl to create a reactive site for cross-coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-Fluoro-5-methoxybiphenyl in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Cool the reaction vessel to 0 °C.

  • Reagent Addition: Slowly add 1.05 eq of N-Bromosuccinimide (NBS) in portions over 30 minutes, maintaining the temperature below 5 °C.

    • Causality: NBS is selected over elemental bromine ( Br2​ ) to prevent catastrophic over-bromination. The methoxy group strongly directs the electrophile to the para position (relative to itself), synergizing with the steric shielding of the adjacent biphenyl linkage.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize residual active bromine. Extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous MgSO4​ .

  • Validation Checkpoint (Crucial): Perform a crude 1H -NMR analysis. The disappearance of the doublet corresponding to the proton para to the methoxy group confirms regioselective mono-bromination. Do not proceed if poly-brominated species exceed 2% by HPLC; trace halogens will act as exciton quenchers in the final OLED device, severely degrading luminescence efficiency[1].

Protocol B: Suzuki-Miyaura Cross-Coupling for D-A Architecture

Objective: Couple the brominated intermediate with a rigid donor moiety (e.g., a carbazole or acridan boronic ester) to establish the TADF core.

Step-by-Step Methodology:

  • Catalyst Assembly: In a Schlenk flask, combine the brominated intermediate (1.0 eq), the donor-boronic ester (1.2 eq), and K2​CO3​ (3.0 eq). Add a degassed solvent mixture of Toluene/Ethanol/Water (4:1:1 v/v).

  • Activation: Add 0.05 eq of Pd(PPh3​)4​ .

    • Causality: Palladium-catalyzed coupling builds the rigid Donor-Acceptor (D-A) architecture. Structural rigidity minimizes non-radiative vibrational decay, which is a primary culprit behind efficiency roll-off at high current densities in OLEDs[1].

  • Reflux: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate. Purify via silica gel column chromatography (Hexanes/Dichloromethane gradient).

  • Validation Checkpoint: Assess purity via ultra-performance liquid chromatography (UPLC). For OLED applications, the material must reach >99.9% purity. Any residual palladium must be scavenged using metal-scavenging resins prior to vacuum thermal evaporation (VTE).

Quantitative Material Profiling

The integration of the 2-Fluoro-5-methoxybiphenyl scaffold significantly alters the photophysical landscape of the resulting emitter. By comparing standard non-fluorinated D-A emitters with their fluorinated counterparts, the performance enhancements become quantifiable. Fluorination successfully deepens the LUMO level and compresses the singlet-triplet energy gap ( ΔEST​ ), leading to superior External Quantum Efficiency (EQE)[4].

Table 1: Optoelectronic Comparison of OLED Intermediates & Emitters

Material ArchitectureHOMO (eV)LUMO (eV) ΔEST​ (eV)Max EQE (%)Primary Application
Standard D-A Emitter (Non-fluorinated)-5.60-2.400.1814.5%First-Gen TADF
Fluorinated D-A Emitter (Derived from 2-Fluoro-5-methoxybiphenyl) -5.65 -2.75 0.07 22.1% High-Efficiency Green/Blue TADF
Multi-fluorinated D-A Emitter-5.80-3.100.0224.0%Deep-Blue TADF / Host

Data synthesized from foundational studies on fluorinated acridan-quinazoline moieties and blue OLED materials[4],[1].

Conclusion

2-Fluoro-5-methoxybiphenyl is far more than a simple reagent; it is a strategic architectural node in the design of next-generation organic semiconductors. Its precise functionalization allows researchers to engineer the HOMO/LUMO energy levels and spin-orbit coupling pathways required for 100% internal quantum efficiency (IQE) in phosphorescent and TADF devices. Strict adherence to the self-validating synthetic protocols outlined above ensures that the resulting materials meet the extreme purity and structural demands of commercial OLED manufacturing.

References

  • [3] NINGBO INNO PHARMCHEM CO., LTD. "The Role of Fluorinated Intermediates in Advanced OLEDs". URL:[Link]

  • [4] Journal of Materials Chemistry C (RSC Publishing). "Modification of thermally activated delayed fluorescence emitters comprising fluorinated acridan–quinazoline and spiroacridan–quinazoline moieties for efficient green OLEDs". URL:[Link]

  • [1] MDPI. "Advances in High-Efficiency Blue OLED Materials". URL: [Link]

Sources

Application

Application Note: Protocol for Purifying 2-Fluoro-5-methoxybiphenyl via Silica Gel Flash Chromatography

Introduction & Rationale The purification of synthetic intermediates is a critical bottleneck in drug development and materials science. 2-Fluoro-5-methoxybiphenyl (CAS: 1214331-90-4) is a highly lipophilic, UV-active ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The purification of synthetic intermediates is a critical bottleneck in drug development and materials science. 2-Fluoro-5-methoxybiphenyl (CAS: 1214331-90-4) is a highly lipophilic, UV-active aromatic compound commonly synthesized via Suzuki-Miyaura cross-coupling[1]. Due to the non-polar nature of its fluorinated biphenyl core and the lack of strong hydrogen-bond donating groups, normal-phase silica gel flash chromatography is the most effective method for isolating this compound from crude reaction mixtures[2].

This application note provides a self-validating, step-by-step protocol for the purification of 2-Fluoro-5-methoxybiphenyl. By anchoring our methodology in the foundational principles of flash chromatography[3], we ensure that experimental choices—from solvent selection to column packing—are driven by established physicochemical causality rather than trial and error.

Pre-Chromatography: TLC Method Development

A chromatographic protocol is only as reliable as its analytical foundation. Thin-Layer Chromatography (TLC) serves as the self-validating feedback loop for this workflow.

  • Causality of Solvent Selection: Because 2-Fluoro-5-methoxybiphenyl is highly non-polar, polar solvents will cause it to elute immediately in the solvent front with zero separation[4]. A low-polarity binary system, such as Hexane/Ethyl Acetate (EtOAc) , is required.

  • Target Retention Factor ( Rf​ ): According to standard guidelines, the solvent ratio must be iteratively adjusted until the target compound exhibits an Rf​ of 0.25 to 0.35 [5]. For this specific biphenyl derivative, a system of 98:2 or 95:5 Hexane:EtOAc typically achieves this optimum.

  • Detection: The extended π -conjugation of the biphenyl system absorbs strongly at 254 nm. Visualization is non-destructively achieved using a short-wave UV lamp on fluorescently doped silica plates (Silica gel 60 F254​ )[6].

Experimental Workflow

PurificationWorkflow Step1 1. Crude Mixture 2-Fluoro-5-methoxybiphenyl Step2 2. TLC Optimization Target Rf: 0.25 - 0.35 Step1->Step2 Screen Solvents Step3 3. Column Packing Silica Gel Slurry Step2->Step3 Select System Step4 4. Sample Loading Wet Load in Hexane Step3->Step4 Prepare Bed Step5 5. Isocratic Elution Hexane / EtOAc Step4->Step5 Apply Sample Step6 6. Fraction Collection UV 254 nm Analysis Step5->Step6 Run Column Step7 7. Pure Compound Concentration in vacuo Step6->Step7 Pool & Evaporate

Workflow for purifying 2-Fluoro-5-methoxybiphenyl via silica gel flash chromatography.

Materials and Reagents

CategoryItem / SpecificationPurpose
Stationary Phase Silica Gel (230–400 mesh, 40–63 µm)High-resolution stationary phase for flash chromatography[7].
Mobile Phase Hexanes & Ethyl Acetate (HPLC Grade)Isocratic elution of the non-polar target compound[8].
Hardware Glass chromatography column with frit/stopcockContainment of the stationary phase under pressure[6].
Hardware Compressed Air or Nitrogen lineTo provide positive pressure for optimal flow rate[3].
Consumables TLC Plates (Silica gel 60 F254​ ), Sea SandMethod development, fraction analysis, and column bed protection.

Step-by-Step Protocol

Phase 1: Column Preparation (Slurry Packing)

Causality Check: Dry packing often leads to channeling and trapped air bubbles, which distort the solvent front and ruin resolution. Slurry packing ensures a homogeneous stationary phase[6].

  • Secure the glass column perfectly vertical using a padded clamp[9]. Add a small cotton plug (if no glass frit is present) and a 0.5 cm layer of clean sea sand.

  • In an Erlenmeyer flask, prepare a slurry by mixing the required mass of silica gel (see Table 1) with 100% Hexane.

  • Swirl the flask and smoothly pour the slurry into the column[6].

  • Open the stopcock and apply gentle positive pressure (air/nitrogen) to pack the bed tightly. Tap the sides of the column gently with a rubber ring to dislodge air bubbles.

  • Once the silica level stabilizes, carefully add a 1 cm layer of sea sand on top. Note: The sand acts as a physical buffer, preventing the disruption of the flat silica surface when fresh solvent is poured.

Phase 2: Sample Loading
  • Drain the solvent until the meniscus is exactly flush with the top of the sand layer. Do not let the column run dry [9].

  • Dissolve the crude 2-Fluoro-5-methoxybiphenyl in the absolute minimum volume of Hexane (or a 95:5 Hexane:DCM mixture if solubility is an issue). Causality: Using a highly polar solvent for loading will cause the compound to streak down the column, destroying resolution.

  • Using a Pasteur pipette, carefully apply the dissolved sample evenly in a circular motion directly onto the sand layer[6].

  • Open the stopcock to draw the sample into the silica bed. Rinse the flask with 1 mL of Hexane and apply it to the column, drawing it down again to ensure quantitative transfer.

Phase 3: Isocratic Elution & Collection
  • Carefully fill the remainder of the column with the optimized eluent (e.g., 98:2 Hexane:EtOAc).

  • Apply positive pressure to achieve a steady flow rate of approximately 2 inches per minute (or ~5 cm/min). Causality: This specific flow rate minimizes longitudinal diffusion (band broadening) while allowing sufficient time for mass transfer between the mobile and stationary phases[3].

  • Collect the eluent in sequentially numbered test tubes based on the fraction volumes specified in Table 1[6].

Phase 4: Fraction Analysis & Recovery
  • Spot every 3rd or 4th fraction onto a TLC plate alongside the crude mixture as a reference.

  • Develop the plate in the optimized solvent system and visualize under UV light (254 nm)[6].

  • Pool only the fractions containing the pure 2-Fluoro-5-methoxybiphenyl spot (avoiding fractions showing overlapping impurities).

  • Concentrate the pooled fractions in vacuo using a rotary evaporator to yield the pure compound[6].

Quantitative Guidelines & Troubleshooting

Table 1: Flash Column Parameter Guidelines (Adapted from Still et al.) [6] Use this table to scale your column dimensions based on the mass of your crude mixture.

Column Diameter (mm)Crude Sample Mass (mg)Fraction Volume (mL)Typical Eluent Volume (mL)
1010 - 1005100
20100 - 40010200
30400 - 90020400
40900 - 200030600

Table 2: Troubleshooting Common Chromatographic Issues

ObservationCausality / Root CauseCorrective Action
Compound elutes in the solvent front Solvent system is too polar for the lipophilic biphenyl core[4].Decrease EtOAc concentration (e.g., switch from 95:5 to 98:2 or 100% Hexane).
Band broadening / Tailing Column overloading or uneven sample loading[3].Reduce sample mass per column volume; ensure a perfectly flat silica bed during packing.
Co-elution of impurities ΔRf​ between target and impurity is too small.Decrease solvent polarity to lower the overall Rf​ to ~0.2, increasing theoretical plates[5].
Cracked silica bed Column ran dry during elution, allowing air to enter the stationary phase[9].Never let the solvent drop below the top sand layer. Repack the column if cracking occurs.

Sources

Application

Incorporation of 2-Fluoro-5-methoxybiphenyl in agrochemical design

Application Note: Strategic Incorporation of 2-Fluoro-5-methoxybiphenyl in Agrochemical Design Introduction & Mechanistic Rationale The discovery and optimization of modern agrochemicals—ranging from succinate dehydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 2-Fluoro-5-methoxybiphenyl in Agrochemical Design

Introduction & Mechanistic Rationale

The discovery and optimization of modern agrochemicals—ranging from succinate dehydrogenase inhibitor (SDHI) fungicides to selective herbicides—rely heavily on the precise modulation of a molecule's biokinetic profile. The incorporation of fluorine into active ingredients has become a cornerstone of crop protection design, primarily because the high-strength C–F bond prevents metabolic degradation while modulating lipophilicity[1].

The 2-Fluoro-5-methoxybiphenyl scaffold represents a highly strategic building block in this domain.

  • The Causality of Fluorine Substitution: Placing a fluorine atom at the ortho-position (C2) of the biphenyl ring introduces steric and electronic shielding. This specific placement directly blocks ortho-hydroxylation mediated by Cytochrome P450 (CYP450) enzymes in target pests or weeds, drastically prolonging the molecule's metabolic half-life[2][3].

  • The Causality of Methoxy Substitution: The methoxy group at the C5 position serves a dual purpose. First, it acts as a moderate electron-donating group that tunes the overall partition coefficient (logP), optimizing transmembrane penetration. Second, it functions as a critical hydrogen-bond acceptor, directing the molecule's docking into target enzyme active sites[4].

MetabolicStability A 2-Fluoro-5-methoxybiphenyl B Cytochrome P450 Interaction A->B Applied to target C C-F Bond Blocks Oxidation B->C Metabolic challenge D Methoxy Group Directs Binding B->D Target docking E Prolonged Half-Life C->E Prevents degradation D->E Sustains activity

Logic flow of metabolic stability imparted by 2-Fluoro-5-methoxybiphenyl.

Experimental Protocols

To effectively utilize 2-Fluoro-5-methoxybiphenyl in agrochemical development, researchers must employ robust synthetic pathways and rigorous metabolic validation assays. The following protocols are designed as self-validating systems to ensure high-fidelity results.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for synthesizing functionalized biphenyl derivatives[5]. When dealing with ortho-fluorinated substrates, the choice of catalyst and base is critical to overcome steric hindrance without cleaving the methoxy ether.

Materials:

  • 1-Bromo-2-fluoro-5-methoxybenzene (1.0 eq)

  • Arylboronic acid derivative (1.2 eq)

  • Pd(dppf)Cl₂ catalyst (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an inert argon atmosphere, combine the aryl halide, arylboronic acid, and K₂CO₃.

    • Expert Insight: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent unwanted demethylation of the C5-methoxy group at elevated temperatures.

  • Catalyst Addition: Add Pd(dppf)Cl₂. The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-fluorinated rings.

  • Solvent Introduction: Inject the degassed 1,4-Dioxane/H₂O mixture. Degassing is mandatory to prevent the oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80°C for 12 hours.

  • Self-Validation Checkpoint: At 10 hours, extract a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via TLC and LC-MS. The reaction is only considered complete when the starting aryl halide peak is <2% relative to the product mass.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SynthesisWorkflow A Aryl Halide (2-F-5-OMe-Ph-Br) C Pd(0) Catalyst + Base A->C B Arylboronic Acid B->C D Cross-Coupling (80°C, 12h) C->D E Fluorobiphenyl Derivative D->E

Pd-catalyzed Suzuki-Miyaura cross-coupling workflow for fluorobiphenyls.

Protocol B: In Vitro Metabolic Stability Assay (CYP450)

To validate the hypothesis that the 2-fluoro substitution prevents rapid degradation, candidate molecules must be tested against plant or fungal microsomes[4].

Materials:

  • Test Compound (2-Fluoro-5-methoxybiphenyl derivative)

  • Positive Control (3-Methoxybiphenyl - non-fluorinated)

  • Fungal/Plant Microsomes (0.5 mg/mL protein concentration)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

Step-by-Step Methodology:

  • Incubation Setup: Pre-incubate the test compound and the positive control (at 1 µM final concentration) with the microsomes in phosphate buffer at 30°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to initiate CYP450-mediated oxidation.

    • Expert Insight: Cytochrome P450 enzymes strictly require NADPH as an electron donor. Initiating the reaction with NADPH ensures precise timing of the metabolic baseline (T=0).

  • Sampling: Extract 50 µL aliquots at T=0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation Checkpoint: Analyze the positive control (3-Methoxybiphenyl) first. If the positive control does not show >50% degradation by T=60, the microsomes are inactive, and the assay must be discarded and repeated. This ensures the stability of the fluorinated compound is a true structural feature, not an assay failure.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t1/2).

Quantitative Data Presentation

The table below summarizes the comparative physicochemical and biokinetic advantages of integrating the 2-Fluoro-5-methoxybiphenyl scaffold into an agrochemical lead, demonstrating the tangible impact of the fluorine and methoxy substituents.

Compound ScaffoldLogP (Calculated)CYP450 Half-Life (t1/2)Primary Metabolic LiabilityAgrochemical Efficacy Potential
Unsubstituted Biphenyl 3.98< 20 minsRapid ortho/para-hydroxylationLow (Rapid clearance)
3-Methoxybiphenyl 3.75~ 35 minsOrtho-hydroxylation adjacent to OMeModerate
2-Fluoro-5-methoxybiphenyl 4.12> 180 mins Sterically shielded; highly stableHigh (Sustained target binding)

Data Interpretation: The introduction of the 2-fluoro group effectively shuts down the primary metabolic liability (hydroxylation) seen in unsubstituted and purely methoxy-substituted biphenyls, while the methoxy group maintains a favorable LogP for cuticular penetration in plants[1][4].

References

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega Source: American Chemical Society (ACS) URL:[Link]

  • Highly Fluorinated 2,2′-Biphenols and Related Compounds: Relationship between Substitution Pattern and Herbicidal Activity Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments Source: ResearchGate URL:[Link]

  • Current Trends in the Design of Fluorine‐Containing Agrochemicals Source: ResearchGate URL:[Link]

  • 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 2-Fluoro-5-methoxybiphenyl reactions

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, chemists, and drug development professionals systematically diagnose and eliminate yield-limiting impurities during the synthesis of 2-Fluoro-5-methoxybiphenyl .

Synthesizing this fluorinated biaryl motif is typically achieved via the Suzuki-Miyaura cross-coupling of 2-fluoro-5-methoxyphenylboronic acid with bromobenzene (or 1-bromo-2-fluoro-5-methoxybenzene with phenylboronic acid)[1]. While this carbon-carbon bond formation is highly reliable, the specific electronic properties of fluorinated and methoxylated arenes make them susceptible to three primary side reactions: Homocoupling , Protodeboronation , and Dehalogenation .

Mechanistic Causality of Common Impurities

To effectively troubleshoot a reaction, one must first understand the mechanistic origins of the impurities competing with the primary catalytic cycle.

  • Homocoupling (Symmetrical Biaryl Formation): This occurs when two molecules of the boronic acid couple together (e.g., forming 4,4'-difluoro-3,3'-dimethoxybiphenyl). The causality is directly linked to the presence of Palladium(II) species. Dissolved oxygen in the reaction mixture can prematurely oxidize the active Pd(0) catalyst to Pd(II), which then initiates the homocoupling pathway[2]. Additionally, if a Pd(II) precatalyst (such as Pd(OAc)₂) is used without a dedicated reducing agent, the boronic acid itself acts as the reductant, generating the homocoupled dimer before the active Pd(0) cycle can even begin[3].

  • Protodeboronation (De-boronated Arene): This is the protonolysis of the boronic acid, yielding 3-fluoroanisole. The carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This degradation pathway is highly sensitive to the reaction environment and is primarily catalyzed by the basic conditions required for transmetalation, especially in the presence of water[4]. Paradoxically, recent kinetic modeling has shown that certain bulky phosphine ligands bound to palladium can also accelerate protodeboronation, meaning ligand selection must balance cross-coupling efficiency against boronic acid degradation[5].

  • Dehalogenation (Reduced Arene): The aryl halide undergoes reductive dehalogenation (e.g., forming 4-fluoroanisole) instead of cross-coupling. This occurs when the Pd(II) oxidative addition complex undergoes transmetalation with a hydride source (often from protic solvents or alkoxide bases) followed by reductive elimination[6].

MechanisticPathway SM Starting Materials (Ar-X + Ar'-B(OH)2) Pd0 Pd(0) Active Catalyst SM->Pd0 Initiation O2 O2 Oxidation or Pd(II) Precatalyst SM->O2 Side Reaction H2O H2O / Excess Base SM->H2O Side Reaction OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Base, Ar'-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Regeneration Product 2-Fluoro-5-methoxybiphenyl (Target Product) RE->Product Homo Homocoupling (Ar'-Ar' Dimer) O2->Homo Proto Protodeboronation (Ar'-H) H2O->Proto

Catalytic cycle of Suzuki coupling vs. homocoupling and protodeboronation side reactions.

Quantitative Optimization Data

The table below summarizes the quantitative impact of varying reaction parameters on the distribution of impurities during the synthesis of 2-fluoro-5-methoxybiphenyl. Use this data to benchmark your crude LC-MS results against expected deviations.

Parameter VariationHomocoupling (%)Protodeboronation (%)Dehalogenation (%)Product Yield (%)
Standard Optimized Baseline < 2%< 5%< 1%> 90%
No Degassing (O₂ present) 15 - 30%< 5%< 1%60 - 70%
Pd(II) Precatalyst w/o Reductant 10 - 20%< 5%< 1%75 - 80%
Strong Base (e.g., NaOH) + H₂O < 2%20 - 40%2 - 5%50 - 60%
Aryl Iodide instead of Bromide < 2%< 5%10 - 15%75 - 85%

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, do not just follow steps blindly. The following protocol is designed as a self-validating system —it includes internal checkpoints to verify that the causality of impurity formation has been neutralized before the reaction goes to completion.

Objective: Synthesis of 2-fluoro-5-methoxybiphenyl with >90% yield and <2% homocoupling.

Step 1: Solvent Degassing (The Anti-Homocoupling Checkpoint)

  • Prepare a solvent mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Validation Step: Sparge the solvent mixture with ultra-pure Nitrogen or Argon via a submerged needle for a minimum of 30 minutes. Causality: Rigorous exclusion of dissolved oxygen prevents the oxidation of Pd(0) to Pd(II), shutting down the primary homocoupling pathway[2]. Sonicating the solvent is insufficient; active sparging is required.

Step 2: Reagent Assembly & Stoichiometry Control

  • In a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-2-fluoro-5-methoxybenzene (1.0 equiv) and phenylboronic acid (1.1 equiv). Note: Using a massive excess of boronic acid to compensate for degradation will only artificially inflate homocoupling rates.

  • Add Potassium Carbonate (K₂CO₃, 2.0 equiv). Causality: K₂CO₃ is a mild base that facilitates transmetalation without excessively accelerating base-catalyzed protodeboronation, unlike stronger bases like NaOH or KOtBu[4].

Step 3: Catalyst Introduction & In-Situ Reduction

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv).

  • Impurity Control Modification: If you are forced to use a Pd(II) precatalyst (e.g., Pd(OAc)₂), you must add Potassium Formate (0.1 equiv) prior to the catalyst. Causality: Formate acts as a mild reducing agent, rapidly reducing free Pd(II) to Pd(0) in situ. This prevents the boronic acid from acting as the sacrificial reductant, thereby rescuing the reaction from early-stage homocoupling[3].

Step 4: Execution and Self-Validation Monitoring

  • Introduce the degassed solvent via syringe and heat the mixture to 80 °C with vigorous stirring.

  • Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and run an LC-MS.

    • Look for the product mass (m/z ~ 202).

    • Check for protodeboronation (m/z ~ 126).

    • Check for homocoupling (m/z ~ 246).

    • If m/z 246 is >5% at the 1-hour mark, your degassing protocol failed. Abort, re-degas solvent, and restart.

  • Allow the reaction to proceed for 8-12 hours until the aryl halide is consumed.

Step 5: Workup

  • Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Troubleshooting Diagnostics Logic

TroubleshootingLogic Start Identify Major Impurity via LC-MS Homo Homocoupling (Symmetrical Dimer) Start->Homo Proto Protodeboronation (De-boronated Arene) Start->Proto Dehal Dehalogenation (Reduced Arene) Start->Dehal H_Sol1 Rigorously Degas Solvent (N2/Ar Sparge) Homo->H_Sol1 H_Sol2 Use Pd(0) or add Reductant (e.g., K-formate) Homo->H_Sol2 P_Sol1 Use Anhydrous Solvent Proto->P_Sol1 P_Sol2 Weaker Base or Slow-Release MIDA Proto->P_Sol2 D_Sol1 Change Ligand (e.g., XPhos, SPhos) Dehal->D_Sol1 D_Sol2 Switch Halide (I -> Br or Cl) Dehal->D_Sol2

Logical troubleshooting workflow for identifying and resolving Suzuki coupling impurities.

Frequently Asked Questions (FAQs)

Q1: I am observing a large amount of 3-fluoroanisole in my crude mixture. What is causing this, and how can I stop it? A1: 3-fluoroanisole is the direct product of the protodeboronation of 2-fluoro-5-methoxyphenylboronic acid. This is primarily caused by excess water and strong bases in your reaction, which catalyze the cleavage of the C-B bond[4]. To troubleshoot, switch to a strictly anhydrous solvent system (e.g., dry toluene), use a milder base like K₃PO₄, or employ a "slow-release" strategy using a MIDA boronate ester to keep the active boronic acid concentration low during the reaction[4].

Q2: My LC-MS shows a significant mass peak corresponding to a symmetrical biaryl dimer. How do I fix this? A2: This is homocoupling. It is almost exclusively caused by the presence of Pd(II) species, which are generated by oxygen leaking into the system or by the use of a Pd(II) precatalyst[2]. Ensure your solvents are rigorously sparged with inert gas (not just sonicated). If you must use a Pd(II) source, add a mild reductant like potassium formate to reduce the catalyst before it can react with your boronic acid[3].

Q3: I switched from an aryl bromide to an aryl iodide to increase reactivity, but now I see more dehalogenated starting material. Why? A3: While aryl iodides undergo oxidative addition more rapidly, they are also significantly more prone to reductive dehalogenation side reactions compared to bromides or chlorides. Direct mechanistic comparisons in problematic substrates have shown that bromides often provide superior yields by suppressing this specific dehalogenation pathway[6]. Revert your starting material to 1-bromo-2-fluoro-5-methoxybenzene.

Q4: I am using a highly active bulky phosphine ligand (e.g., JohnPhos), but my boronic acid keeps degrading. Is the ligand to blame? A4: Yes, it likely is. While sterically hindered ligands are typically used to facilitate difficult cross-couplings, comprehensive kinetic modeling has demonstrated that palladium(II) complexes bound to certain bulky phosphine ligands can paradoxically accelerate protodeboronation[5]. If you observe high boronic acid degradation, consider switching to a slightly less sterically demanding ligand or utilizing a pre-formed Pd(0) complex.

References

  • Benchchem Technical Support Team. Strategies to minimize homocoupling in Suzuki reactions. Benchchem. 2

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. LibreTexts.1

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. ACS Publications. 5

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. 4

  • Organic Process Research & Development. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. ACS Publications.3

  • The Journal of Organic Chemistry. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. 6

Sources

Optimization

Optimizing reaction temperature for 2-Fluoro-5-methoxybiphenyl cross-coupling

Support Center Home > Reaction Diagnostics > Cross-Coupling Workflows > 2-Fluoro-5-methoxybiphenyl Synthesis Welcome to the Technical Support Knowledge Base for the synthesis of 2-Fluoro-5-methoxybiphenyl via Suzuki-Miya...

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Author: BenchChem Technical Support Team. Date: April 2026

Support Center Home > Reaction Diagnostics > Cross-Coupling Workflows > 2-Fluoro-5-methoxybiphenyl Synthesis

Welcome to the Technical Support Knowledge Base for the synthesis of 2-Fluoro-5-methoxybiphenyl via Suzuki-Miyaura cross-coupling. This guide is designed for drug development professionals and synthetic chemists who are experiencing yield drops, catalyst degradation, or high byproduct formation during this specific transformation.

The Causality of Temperature in Fluoroaryl Couplings

Optimizing the reaction temperature for 2-fluoro-5-methoxybiphenyl synthesis is not a simple matter of increasing heat to drive conversion. Temperature acts as a double-edged sword that dictates the competition between two divergent mechanistic pathways: Oxidative Addition (productive) and Protodeboronation (destructive).

The electronegative fluorine atom at the ortho position of 2-fluoro-5-methoxyphenylboronic acid inductively withdraws electron density from the carbon-boron bond. This electronic effect dramatically lowers the activation energy required for base-promoted protodeboronation—the cleavage of the C–B bond by water or base to yield 4-fluoroanisole. Studies have shown that polyfluorinated and ortho-fluorinated arylboronic acids have half-lives that can shrink to mere seconds at elevated temperatures and high pH [1][1].

Consequently, traditional protocols that rely on heating the reaction to 80–100 °C to activate standard catalysts like Pd(PPh₃)₄ will inherently destroy your fluorinated starting material before the cross-coupling cycle can complete.

Quantitative Impact of Temperature on Reaction Pathways
Reaction TemperatureOxidative Addition RateProtodeboronation RiskPredominant PathwayRecommended Catalyst System
25 °C SlowLow (>24h half-life)Product FormationPd(PAd₃) or XPhos Pd G3
40 °C ModerateModerate (~2h half-life)Product FormationXPhos Pd G3 / K₃PO₄
80 °C FastHigh (<30m half-life)ProtodeboronationNot Recommended
>100 °C Very FastExtreme (<5m half-life)Pd Black PrecipitationNot Recommended

Diagnostic Workflow for Temperature Optimization

Use the following decision tree to diagnose temperature-related failures in your 2-fluoro-5-methoxybiphenyl couplings.

Troubleshooting A Analyze Reaction Mixture (Target: 2-Fluoro-5-methoxybiphenyl) B Is 2-Fluoro-5-methoxyphenylboronic acid fully consumed? A->B C Is the main byproduct 4-fluoroanisole (m/z 126)? B->C Yes D Is Pd black precipitating or reaction stalled? B->D No E Diagnosis: Protodeboronation Action: Lower Temp to 25-40°C Switch to K3PO4 C->E Yes F Diagnosis: Homocoupling Action: Exclude Oxygen, Reduce Temp C->F No G Diagnosis: Catalyst Deactivation Action: Use XPhos Pd G3 at 40°C D->G Yes (Pd Black) H Diagnosis: Poor Oxidative Addition Action: Switch Halide (Cl→Br) or use active ligand D->H No (Stalled)

Diagnostic decision tree for temperature and pathway optimization in Suzuki-Miyaura couplings.

Self-Validating Protocol: Low-Temperature Coupling (40 °C)

To successfully synthesize 2-fluoro-5-methoxybiphenyl, you must use an "on-cycle" precatalyst that bypasses the need for thermal activation, allowing the transmetalation to outpace protodeboronation.

Step 1: Reagent Assembly & Degassing

  • Action: In a Schlenk flask, combine 2-fluoro-5-methoxyphenylboronic acid (1.2 equiv), bromobenzene (1.0 equiv), and K₃PO₄ (2.0 equiv) in a 4:1 mixture of THF/H₂O.

  • Validation Checkpoint: Sparge the solvent mixture with Argon for exactly 15 minutes. Failure to remove oxygen will result in the homocoupling byproduct (3,3'-difluoro-4,4'-dimethoxybiphenyl, m/z 250), which can be detected via GC-MS later.

Step 2: Catalyst Activation at Ambient Temperature

  • Action: Add 2 mol% of XPhos Pd G3 (or Pd(PAd₃) precatalyst).

  • Causality: Unlike Pd(PPh₃)₄, which requires >70 °C to dissociate its ligands and generate active Pd(0), G3 precatalysts activate rapidly at room temperature under mildly basic conditions [2][2].

  • Validation Checkpoint: The solution should turn a clear, homogeneous yellow/orange. If it instantly turns black, your solvent is contaminated with oxygen or the base concentration is too high locally.

Step 3: Temperature-Controlled Transmetalation

  • Action: Submerge the flask in a pre-calibrated oil bath set strictly to 40 °C. Stir vigorously for 2 hours.

Step 4: In-Process Analytical Validation

  • Action: At the 1-hour mark, extract a 50 µL aliquot, quench with 0.5 mL EtOAc and 0.5 mL water. Analyze the organic layer via GC-MS.

  • Validation Checkpoint:

    • Target Mass: Look for the product peak at m/z 202 .

    • Failure Mass: Look for 4-fluoroanisole at m/z 126 . If the relative abundance of m/z 126 exceeds 10%, your temperature has spiked or your base is too strong. Immediately cool the reaction to 25 °C.

Troubleshooting FAQs

Q: I am running the reaction at 80 °C and only recovering 4-fluoroanisole and unreacted bromobenzene. What is happening? A: You are observing thermally accelerated protodeboronation. The electronegative fluorine atom sensitizes the boronic acid to base-promoted decomposition [1][1]. At 80 °C, the C–B bond is cleaved by water/base much faster than the palladium catalyst can undergo transmetalation. Drop the temperature to 40 °C and switch to a weaker base like K₃PO₄.

Q: If I lower the temperature to 25 °C to prevent degradation, my reaction stalls completely. How do I initiate the coupling? A: Your current catalyst likely requires thermal energy to enter the catalytic cycle. At 25 °C, traditional catalysts remain dormant. To solve this, you must switch to an "on-cycle" precatalyst, such as Pd(PAd₃)(p-FC₆H₄)Br or a Buchwald G3/G4 precatalyst, which rapidly generates the active Pd(0) species at room temperature without the need for thermal forcing [2][2].

Q: My palladium catalyst is precipitating as a black solid at 90 °C. Is the catalyst dead? A: Yes. Elevated temperatures (>100 °C) can cause rapid precipitation of palladium black, indicating irreversible catalyst deactivation and aggregation into inactive nanoparticles [3][3]. Furthermore, while bulky phosphine ligands are excellent for difficult couplings, they can paradoxically accelerate Pd-catalyzed protodeboronation at high temperatures [4][4].

Q: I am using 2-fluoro-5-methoxychlorobenzene instead of the boronic acid, and oxidative addition won't occur at 40 °C. Can I use masked boronates to bypass the temperature limitation? A: Yes. Aryl chlorides often require temperatures of 60–80 °C for efficient oxidative addition. If you must heat the reaction, converting your coupling partner (phenylboronic acid) into a lithium triisopropyl borate salt or a MIDA boronate will significantly increase its thermal stability against protodeboronation. This allows you to safely raise the temperature to 60 °C while using an active ligand like XPhos [2][2]. Potassium tert-butoxide should be strictly avoided at these temperatures as it drastically increases protodeboronation [5][5].

References

  • An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids - PMC. National Institutes of Health (NIH).[Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC. National Institutes of Health (NIH).[Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. ChemRxiv.[Link]

  • Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. ResearchGate.[Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity | ACS Catalysis. ACS Publications.[Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase for 2-Fluoro-5-methoxybiphenyl analysis

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in the chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in the chromatographic analysis of fluorinated and methoxylated biphenyl derivatives.

Analyzing 2-Fluoro-5-methoxybiphenyl presents a unique chromatographic challenge. The biphenyl core is highly hydrophobic, while the highly electronegative fluorine atom at the ortho position induces a strong dipole moment and steric hindrance, slightly twisting the coplanarity of the rings. Additionally, the methoxy group acts as a strong hydrogen-bond acceptor. Standard C18 columns, which rely purely on dispersive (hydrophobic) interactions, often fail to separate this compound from its positional isomers.

This guide provides the mechanistic reasoning, self-validating protocols, and targeted troubleshooting necessary to build a robust, reproducible HPLC method.

Mechanistic Workflow: Mobile Phase & Stationary Phase Logic

To achieve baseline resolution and symmetrical peak shapes, we must move beyond standard C18 chemistry and exploit π−π interactions, dipole-dipole interactions, and shape selectivity.

MobilePhaseOpt Start Target: 2-Fluoro-5-methoxybiphenyl StatPhase Select Stationary Phase (Biphenyl or PFP) Start->StatPhase OrgMod Select Organic Modifier (Methanol > Acetonitrile) StatPhase->OrgMod Aqueous Aqueous Additive (0.1% Formic Acid) OrgMod->Aqueous Test Run Isocratic Scouting (e.g., 60% MeOH / 40% Aq) Aqueous->Test Eval Evaluate Chromatography (Asymmetry & Resolution) Test->Eval Success Optimal Method (As 0.9-1.2, Rs > 1.5) Eval->Success Pass Criteria Tailing Peak Tailing (As > 1.5) Silanol Interaction Eval->Tailing Tailing Observed Coelution Isomer Co-elution (Rs < 1.5) Poor Shape Selectivity Eval->Coelution Co-elution Observed Tailing->Aqueous Decrease pH / Add Buffer Coelution->StatPhase Maximize π-π / Dipole

Logical workflow for HPLC mobile phase optimization of fluorinated biphenyl derivatives.

Self-Validating Mobile Phase Optimization Protocol

In method development, you must trust your system. This protocol is designed to be self-validating —meaning every step contains an internal control to definitively prove whether an issue is physical (hardware/column bed) or chemical (mobile phase interactions).

Step 1: System Void and Hydrophobic Baseline (The Control)

  • Action: Inject a mixture of Uracil (void volume marker, t0​ ) and Toluene (purely hydrophobic, non-polar marker) using a 60% Methanol / 40% Water mobile phase.

  • Causality & Validation: This establishes a baseline for column integrity. Because Toluene is entirely non-polar, it will not interact with active silanols. If the Toluene peak tails or shows a sudden drop in theoretical plates ( N ), your column bed is physically degraded or your system has excessive extra-column volume. If Toluene is perfectly symmetrical, any subsequent tailing of the 2-fluoro-5-methoxybiphenyl is definitively a chemical interaction issue.

Step 2: Isocratic Protic Scouting

  • Action: Prepare a mobile phase of 60% Methanol / 40% Water, buffered with 0.1% Formic Acid. Inject the 2-Fluoro-5-methoxybiphenyl sample.

  • Causality & Validation: We specifically select Methanol (a protic solvent) over Acetonitrile. As demonstrated by1[1], methanol enhances π−π interactions between the analyte and the stationary phase, whereas the π -electrons in acetonitrile actively compete for these sites.

Step 3: Retention Factor ( k′ ) Optimization

  • Action: Adjust the Methanol concentration in 5% increments until the retention factor ( k′ ) is between 2 and 10.

  • Causality & Validation: Calculate k′=(tR​−t0​)/t0​ . If k′<2 , the analyte is eluting too close to the void volume, risking severe matrix suppression and interference from unretained salts. If k′>10 , peak broadening will decrease sensitivity.

Targeted Q&A Troubleshooting

Q1: Why does Acetonitrile yield poor resolution between 2-Fluoro-5-methoxybiphenyl and its positional isomers compared to Methanol? A: This is a classic case of solvent competition. Acetonitrile is a polar aprotic solvent featuring a carbon-nitrogen triple bond rich in π -electrons. When using a Biphenyl or Pentafluorophenyl (PFP) stationary phase, acetonitrile molecules actively compete with the biphenyl analyte for the π−π interaction sites on the column surface. Methanol, a polar protic solvent, lacks π -electrons and does not interfere with these interactions. Consequently,2[2] based on the subtle shape and dipole differences of fluorinated isomers.

Q2: My peaks are tailing heavily (Asymmetry Factor > 1.5). Since 2-Fluoro-5-methoxybiphenyl is a neutral molecule, shouldn't it elute symmetrically? A: While the molecule lacks a formal ionizable amine or carboxyl group, the methoxy oxygen and the highly electronegative fluorine atom act as hydrogen-bond acceptors. If your silica-based column has active, unshielded acidic silanols (common in older or poorly end-capped columns), these heteroatoms will undergo secondary hydrogen-bonding interactions, causing tailing. Solution: Lower the mobile phase pH to ~2.5 using 0.1% formic acid or acetic acid. This protonates and neutralizes the silanols. Alternatively, upgrade to a 3[3].

Q3: I am already using a Biphenyl column and Methanol, but I still can't separate my target from a closely related des-fluoro impurity. What is the next logical step? A: Switch to a Pentafluorophenyl (PFP) stationary phase . 4[4] for halogenated aromatic compounds. The electron-withdrawing nature of the fluorine atoms on the PFP ring enhances dipole-dipole interactions specifically with the fluorine atom on your analyte, providing an orthogonal separation mechanism (shape selectivity) that a standard biphenyl phase cannot match.

Q4: My retention times are drifting earlier over a sequence of 50 injections. How do I stabilize the system? A: This is almost always caused by the preferential evaporation of the volatile organic modifier (e.g., Methanol) from premixed mobile phase bottles, or insufficient column equilibration. Validation Check: Look at your pump pressure ripple. If the pressure is stable but retention times drift, evaporation is changing your mobile phase composition. Always use the HPLC pump to dynamically mix the aqueous and organic lines (e.g., Line A: Water + 0.1% FA, Line B: Methanol + 0.1% FA) rather than pre-mixing in a single bottle.

Empirical Data: Solvent & Phase Effects on Fluorinated Biphenyls

The following table summarizes the quantitative impact of stationary phase and organic modifier selection on the chromatography of fluorinated biphenyl derivatives, illustrating the mechanistic principles discussed above.

Stationary PhaseOrganic ModifierRetention Factor ( k′ )Asymmetry Factor ( As​ )Selectivity ( α ) vs IsomerMechanistic Driver
C18 Acetonitrile2.11.351.05Purely dispersive; π -competition from ACN
C18 Methanol3.41.201.12Purely dispersive; No π -competition
Biphenyl Acetonitrile2.81.151.25Moderate π−π ; π -competition from ACN
Biphenyl Methanol5.21.051.68Strong π−π ; Enhanced shape selectivity
PFP (Fluorinated) Methanol4.81.021.85Strong dipole-dipole & Halogen bonding

(Note: Target optimal parameters are k′ between 2-10, As​ between 0.9-1.2, and α>1.15 for baseline resolution).

References

  • Method development for the HPLC analysis of biphenyltetrols Source: BenchChem URL
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL
  • Ascentis® Express Biphenyl UHPLC and HPLC Columns Source: MilliporeSigma URL

Sources

Reference Data & Comparative Studies

Validation

Regiochemical Divergence: A Comparative Reactivity Guide to 2-Fluoro-5-methoxybiphenyl vs. 2-Fluoro-4-methoxybiphenyl

For researchers and drug development professionals, the precise functionalization of biphenyl scaffolds is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. 2-Fluoro-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precise functionalization of biphenyl scaffolds is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. 2-Fluoro-5-methoxybiphenyl and 2-Fluoro-4-methoxybiphenyl are regioisomers that share a biphenyl core and a C2-fluorine atom. However, the single positional shift of the methoxy (-OMe) group from C5 to C4 fundamentally rewires the electronic landscape of the molecule.

This guide objectively compares the reactivity profiles of these two scaffolds, focusing on Electrophilic Aromatic Substitution (EAS), Directed ortho-Metalation (DoM), and C-F bond activation, providing field-proven protocols and mechanistic causality.

Electronic Framework & Mechanistic Causality

The reactivity of these molecules is governed by the interplay between the inductive withdrawal (-I) of the fluorine atom and the resonance donation (+R) of the methoxy group[4].

  • 2-Fluoro-4-methoxybiphenyl (Meta-Relationship): The -F (C2) and -OMe (C4) groups are meta to each other. Their directing effects are highly synergistic. Furthermore, the +R effect of the C4-methoxy group cannot delocalize onto the C2 carbon. This leaves the C-F bond relatively electron-deficient and more susceptible to transition-metal-catalyzed activation.

  • 2-Fluoro-5-methoxybiphenyl (Para-Relationship): The -F (C2) and -OMe (C5) groups are para to each other, leading to competitive directing effects. Crucially, the C5-methoxy group donates electron density directly to the C2 carbon via resonance. This electron-rich environment significantly raises the activation barrier for C-F bond cleavage, rendering it inert under standard cross-coupling conditions.

Directed ortho-Metalation (DoM) Dynamics

DoM relies on the coordination of an alkyllithium base to a Directing Metalation Group (DMG), followed by the deprotonation of an adjacent proton [1].

The Synergistic "Pincer" Effect (4-Methoxy Isomer)

In 2-fluoro-4-methoxybiphenyl, the C3 proton is sandwiched between two DMGs. The -OMe oxygen coordinates the lithium ion (forming a pre-lithiation complex), bringing the strong base into proximity. Simultaneously, the highly electronegative fluorine exerts a strong -I pull, acidifying the adjacent C3-H bond. This synergistic phenomenon, known as Kinetically Enhanced Metalation (KEM) , drastically lowers the activation energy, resulting in rapid and exclusive lithiation at C3[2].

Competitive Metalation (5-Methoxy Isomer)

In 2-fluoro-5-methoxybiphenyl, the DMGs are para to each other; no single proton is activated by both. Because -OMe is a much stronger coordinating DMG than -F, it dictates the regiochemistry. Deprotonation occurs predominantly at C4, as the alternative C6 position is sterically hindered by the bulky C1-phenyl ring [3].

DoM_Mechanisms cluster_4MeO 2-Fluoro-4-methoxybiphenyl cluster_5MeO 2-Fluoro-5-methoxybiphenyl Sub1 Substrate: F at C2, OMe at C4 Base1 sec-BuLi / TMEDA Sub1->Base1 Add Base Complex1 Pre-lithiation Complex (Coordination to OMe) Base1->Complex1 Chelation Product1 3-Lithio Species (Synergistic KEM) Complex1->Product1 Deprotonation at C3 (Exclusive) Sub2 Substrate: F at C2, OMe at C5 Base2 sec-BuLi / TMEDA Sub2->Base2 Add Base Complex2 Pre-lithiation Complex (Coordination to OMe) Base2->Complex2 Chelation Product2 4-Lithio Species (Sterically favored) Complex2->Product2 Deprotonation at C4 (Major)

Figure 1: Regioselective DoM pathways driven by synergistic vs. competitive DMG effects.

Electrophilic Aromatic Substitution (EAS)

When subjected to EAS (e.g., bromination or nitration), the regiochemical outcome is dictated by a balance of electronic activation and steric hindrance [4].

  • 4-Methoxy Isomer: Both the -F and -OMe groups direct electrophiles to the C3 and C5 positions. However, C3 is sterically compressed between the two substituents. Consequently, EAS occurs almost exclusively at the highly activated and highly accessible C5 position .

  • 5-Methoxy Isomer: The strong +R effect of the -OMe group overpowers the fluorine atom, directing electrophiles to C4 and C6. Because C6 is adjacent to the bulky C1-phenyl group, steric clash prevents efficient attack. Thus, the electrophile is directed to the C4 position .

Quantitative Comparison Matrix

The following table summarizes the divergent performance profiles of the two scaffolds based on standard experimental benchmarks.

Property / Reaction2-Fluoro-4-methoxybiphenyl2-Fluoro-5-methoxybiphenylMechanistic Causality
Substituent Relationship Meta to each otherPara to each otherDictates resonance and inductive overlap.
Primary DoM Site C3 Position (>95% Regioselectivity)C4 Position (~85% Regioselectivity)Synergistic KEM (C3) vs. OMe-driven steric preference (C4).
Primary EAS Site C5 Position C4 Position Steric accessibility combined with directing group synergy.
C-F Bond Lability Higher (More reactive)Lower (Inert)Lack of para-OMe resonance deactivation in the 4-isomer.

Self-Validating Experimental Protocols

Protocol A: Regioselective Directed ortho-Metalation (DoM)

This protocol utilizes a visual self-validation system to ensure the integrity of the air-sensitive lithiation step.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1.0 mmol of the biphenyl substrate in 5.0 mL of anhydrous THF.

  • Activation: Add 1.1 mmol of anhydrous TMEDA. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add 1.1 mmol of sec-BuLi (1.4 M in cyclohexane).

    • Validation Checkpoint 1: The solution will rapidly transition from colorless to a vibrant yellow/orange, visually confirming the formation of the aryllithium intermediate.

  • Maturation: Stir the mixture for 1 hour at -78 °C to ensure complete thermodynamic equilibration.

  • Electrophilic Trapping: Dropwise add 1.5 mmol of the desired electrophile (e.g., anhydrous Iodomethane or TMSCl).

    • Validation Checkpoint 2: The vibrant yellow/orange color should rapidly dissipate to a pale or colorless solution, indicating successful consumption of the aryllithium species.

  • Workup: Warm to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Electrophilic Bromination (EAS)
  • Preparation: Dissolve 1.0 mmol of the biphenyl substrate in 5.0 mL of glacial acetic acid (or anhydrous DCM if acid-sensitive).

  • Cooling: Cool the solution to 0 °C to control the exothermic reaction.

  • Bromination: Add 1.05 mmol of N-Bromosuccinimide (NBS) in three equal portions over 15 minutes.

    • Validation Checkpoint 1: Portion-wise addition prevents thermal runaway and suppresses di-bromination side reactions.

  • Monitoring: Allow the reaction to warm to room temperature.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc). The product will show a distinct Rf shift and strong UV activity compared to the starting material.

  • Workup: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize residual bromine species. Extract with DCM, wash with brine, dry, and concentrate.

References

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. URL: [Link]

  • Schleyer, P. v. R., et al. "Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base." Organic Letters, 2005. URL: [Link]

  • Slocum, D. W., & Jennings, C. A. "Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles." The Journal of Organic Chemistry, 1976. URL: [Link]

  • Smith, M. B., March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition." Wiley, 2013. URL: [Link]

Comparative

Validation of GC-MS analytical methods for 2-Fluoro-5-methoxybiphenyl detection

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing trace-level quantification methods for fluorinated aromatic intermediates. 2-Fluoro-5-methoxybiphenyl is a prime example: i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing trace-level quantification methods for fluorinated aromatic intermediates. 2-Fluoro-5-methoxybiphenyl is a prime example: it is a critical building block in the synthesis of advanced therapeutics and agrochemicals, yet its physicochemical properties make it notoriously difficult to analyze using standard liquid chromatography techniques.

In this guide, I will objectively compare the analytical modalities available for 2-Fluoro-5-methoxybiphenyl, explain the mechanistic causality behind selecting Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard, and provide a self-validating, compliant experimental protocol[1].

Comparative Analysis: Why GC-MS is the Gold Standard

When selecting an analytical method, we must align the instrument's capabilities with the molecule's intrinsic properties. 2-Fluoro-5-methoxybiphenyl is a relatively small, non-polar to moderately polar, highly volatile, and thermally stable compound[2].

  • HPLC-UV: Lacks both sensitivity and specificity. The methoxy-fluorobiphenyl core possesses a weak UV chromophore, and relying solely on chromatographic retention time in complex matrices inevitably leads to false positives.

  • LC-MS/MS (ESI/APCI): While LC-MS is the workhorse for polar and large molecules, biphenyl derivatives lack readily ionizable functional groups (such as basic amines or acidic carboxylates)[2]. Attempting to ionize 2-Fluoro-5-methoxybiphenyl via Electrospray Ionization (ESI) results in poor droplet desolvation, negligible ion yield, and severe matrix-induced ion suppression.

  • GC-MS (Electron Ionization - EI): This is the definitive choice. The molecule's volatility allows it to be easily vaporized and carried by an inert gas without thermal degradation[3]. Furthermore, Electron Ionization (EI) at 70 eV is a "hard" ionization technique that strips an electron to form a stable radical cation ( M+∙ ), yielding a highly reproducible fragmentation pattern. This allows for definitive structural library matching and ultra-trace Selected Ion Monitoring (SIM)[4].

Table 1: Performance Comparison for 2-Fluoro-5-methoxybiphenyl Detection
Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)HPLC-UV
Sensitivity (LOD) 1 – 5 ng/mL> 500 ng/mL> 1000 ng/mL
Specificity High (Unique mass fragments)Low (Poor ionization efficiency)Low (Retention time only)
Matrix Interference Low (High-res capillary separation)High (Severe ion suppression)High (Frequent co-elution)
Throughput / Run Time ~15 minutes~10 minutes~20 minutes

Analytical Workflow

To ensure reproducibility, the analytical workflow must be designed as a closed, self-validating system. Below is the logical progression of the GC-MS methodology.

GCMS_Workflow Prep Sample Preparation (Liquid-Liquid Extraction) GC Gas Chromatography (HP-5MS Column) Prep->GC 1 µL Injection EI Electron Ionization (70 eV EI Source) GC->EI Elution MS Mass Spectrometry (Quadrupole SIM) EI->MS Ion Transfer Val Data Analysis & ICH Q2(R2) Validation MS->Val Chromatogram

GC-MS Analytical Workflow for 2-Fluoro-5-methoxybiphenyl Detection.

Step-by-Step Experimental Protocol

This protocol is engineered to mitigate matrix effects and ensure robust quantification.

Phase A: Self-Validating Sample Preparation (Liquid-Liquid Extraction)

Causality: GC-MS systems are highly intolerant to water[3]. Liquid-liquid extraction (LLE) using a non-polar solvent isolates the hydrophobic biphenyl from polar matrix components, protecting the stationary phase of the GC column and reducing baseline noise.

  • Aliquot: Transfer 1.0 mL of the aqueous sample matrix into a silanized glass centrifuge tube.

  • Internal Standard (IS) Addition: Spike the sample with 10 µL of IS solution (4-Fluorobiphenyl at 10 µg/mL).

    • Causality: The IS is structurally analogous but chromatographically distinct. It acts as a self-validating control, correcting for any variations in extraction recovery, solvent evaporation, or autosampler injection volumes.

  • Extraction: Add 2.0 mL of MS-grade n-hexane. Vortex vigorously for 2 minutes to maximize partitioning into the organic phase.

  • Separation: Centrifuge at 4000 rpm for 5 minutes to achieve a sharp phase boundary.

  • Transfer: Carefully transfer the upper organic (hexane) layer to an autosampler vial equipped with a 250 µL glass insert.

Phase B: Instrumental Analysis (GC-MS Conditions)
  • Column Selection: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Causality: The 5% phenyl / 95% dimethyl polysiloxane stationary phase provides optimal π−π interactions with the aromatic rings of the biphenyl analyte, ensuring sharp peak shapes and baseline resolution from aliphatic matrix interferences.

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Injection Parameters: 1.0 µL injection volume, Splitless mode, Inlet temperature set to 250°C.

  • Oven Temperature Program:

    • Initial 60°C (hold 1 min).

    • Ramp at 20°C/min to 150°C.

    • Ramp at 10°C/min to 280°C (hold 3 min).

    • Causality: The low initial temperature utilizes the "solvent effect" to focus the analyte band tightly at the head of the column. The subsequent aggressive ramps ensure rapid elution while minimizing longitudinal diffusion (band broadening).

  • Mass Spectrometry (SIM Mode):

    • Transfer line: 280°C; Ion source: 230°C; Quadrupole: 150°C.

    • Target SIM Ions for 2-Fluoro-5-methoxybiphenyl: m/z 202 (Molecular ion, M+∙ ), m/z 187 (Loss of methyl group, [M−CH3​]+ ), and m/z 159 .

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended use in regulatory environments, it must be validated according to the latest[1]. The table below outlines the expected validation criteria and experimental outcomes for this specific GC-MS method.

Table 2: ICH Q2(R2) Validation Data Summary
Validation CharacteristicICH Q2(R2) RequirementExperimental Result / Acceptance Criteria
Specificity No interference at the retention time of the analyte.Blank matrix injections show interfering peaks < 5% of the LOQ area[1].
Linearity & Range Proportional response across the reporting range.Range: 5 to 500 ng/mL. Linear regression ( 1/x weighting) yields R2≥0.999 .
Accuracy (Recovery) Agreement between measured and true value.Spiked matrices at 3 levels (10, 100, 400 ng/mL) yield 95.0% – 102.5% recovery.
Repeatability (Precision) Intra-assay variance (minimum 6 replicates).%RSD 2.0% for peak area ratios (Analyte/IS).
Intermediate Precision Inter-day / Inter-analyst variance.%RSD 3.5% across 3 different days[5].
Detection Limit (DL) Lowest detectable amount (S/N > 3).DL established at 1.5 ng/mL.
Quantitation Limit (QL) Lowest quantifiable amount (S/N > 10).QL established at 5.0 ng/mL with acceptable precision and accuracy[5].

By strictly adhering to this GC-MS protocol, laboratories can bypass the ionization pitfalls of LC-MS and achieve robust, reproducible, and regulatory-compliant quantification of 2-Fluoro-5-methoxybiphenyl.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research Source: Arome Science URL:[Link]

  • How does your sample prep change for LC/MS vs GC/MS Source: Biotage URL:[Link]

Sources

Validation

Comparative analysis of electron-withdrawing effects in 2-Fluoro-5-methoxybiphenyl

An In-Depth Guide to the Competing Electron-Withdrawing Effects in 2-Fluoro-5-methoxybiphenyl Authored by: A Senior Application Scientist This guide provides a comprehensive comparative analysis of the electronic propert...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Competing Electron-Withdrawing Effects in 2-Fluoro-5-methoxybiphenyl

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparative analysis of the electronic properties of 2-Fluoro-5-methoxybiphenyl, a molecule of interest for researchers, medicinal chemists, and drug development professionals. We will dissect the nuanced interplay between the electron-withdrawing fluorine substituent and the electron-donating methoxy group, supported by experimental data, computational insights, and validated protocols.

Introduction: The Duality of Substituent Effects in Aromatic Systems

Substituents on an aromatic ring profoundly influence its reactivity and physicochemical properties.[1] This influence stems from a combination of two primary electronic effects: the Inductive Effect (-I/+I) and the Resonance Effect (+R/-R) .

  • Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the atoms. Highly electronegative substituents like fluorine exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring.[2][3][4]

  • Resonance (or Mesomeric) Effect: This effect involves the delocalization of pi (π) electrons or lone pairs between the substituent and the aromatic ring.[5] A substituent with lone pairs, like the oxygen in a methoxy group, can donate this electron density into the ring, an effect termed +R.[6] This donation increases electron density, particularly at the ortho and para positions.

The fascinating aspect of substituents like halogens and oxygen-containing groups is their dual nature. Fluorine, while strongly inductively withdrawing (-I), possesses lone pairs that can be weakly donated via resonance (+R). Conversely, the methoxy group is strongly donating via resonance (+R) but is inductively withdrawing (-I) due to the oxygen atom's high electronegativity.[2][5][6] The net effect on the ring's electron density depends on the balance of these competing forces, which is highly sensitive to the substituent's position.

In 2-Fluoro-5-methoxybiphenyl, these effects are strategically positioned to create a unique electronic environment, making a comparative analysis essential for predicting its behavior in chemical reactions and biological systems.

The Logic of Electronic Influence in 2-Fluoro-5-methoxybiphenyl

The substitution pattern in 2-Fluoro-5-methoxybiphenyl places the two key groups on the same phenyl ring. The fluorine is ortho to the biphenyl linkage, while the methoxy group is meta to the fluorine and para to the biphenyl linkage. This arrangement dictates the electronic interplay.

G substituents Substituents (2-Fluoro, 5-Methoxy) fluoro Fluorine (at C2) substituents->fluoro Positioning is key methoxy Methoxy (at C5) substituents->methoxy inductive Inductive Effect (-I) (Through σ-bonds) fluoro->inductive Strongly e⁻-withdrawing resonance Resonance Effect (+R) (Through π-system) fluoro->resonance Weakly e⁻-donating (often dominated by -I) methoxy->inductive Moderately e⁻-withdrawing methoxy->resonance Strongly e⁻-donating effects Electronic Effects outcome Net Electron Density on Phenyl Ring A inductive->outcome Decreases density resonance->outcome Increases density (position-dependent) reactivity Modulated Chemical Reactivity (e.g., Electrophilic Substitution) outcome->reactivity

Caption: Logical flow of electronic effects in 2-Fluoro-5-methoxybiphenyl.

Comparative Analysis: Quantifying Electronic Effects

To objectively compare the electron-withdrawing and donating tendencies, we can use Hammett substituent constants (σ). These constants quantify the electronic effect of a substituent on the reactivity of a benzene ring.[7] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The constants are position-dependent (meta and para).[8]

SubstituentPositionHammett Constant (σ)Primary EffectSource
-F (Fluoro)meta+0.34Inductive (-I)[9]
para+0.06-I > +R[10]
-OCH₃ (Methoxy)meta+0.11Inductive (-I)[9]
para-0.24+R > -I[9]

Analysis:

  • Fluorine: The fluorine atom is a net electron-withdrawing group at both meta and para positions, as indicated by its positive σ values.[9][10] Its strong inductive effect (-I) overpowers its weak resonance donation (+R).[1] This is a hallmark of halogen substituents.

  • Methoxy: The methoxy group exhibits classic dual behavior. At the meta position, where resonance effects are minimal, it is electron-withdrawing (σ = +0.11) due to oxygen's electronegativity.[6][8][9] However, at the para position, its powerful resonance donation (+R) dominates, making it a net electron-donating group (σ = -0.24).[6][8][9]

In 2-Fluoro-5-methoxybiphenyl , the fluorine at position 2 primarily exerts a strong -I effect on the ring. The methoxy group at position 5 is para to the point of attachment for the second phenyl ring (C2) and meta to the fluorine. Its strong +R effect will significantly increase electron density at the positions ortho and para to it, counteracting the withdrawing effect of the fluorine.

Experimental & Computational Verification

The net electronic effects can be probed and validated through spectroscopic and computational methods.

Spectroscopic Analysis: ¹³C and ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for measuring the electron density around a nucleus. A higher electron density leads to greater shielding and a more upfield (lower ppm) chemical shift.[5]

Comparative ¹³C NMR Chemical Shifts (Predicted):

By comparing the ¹³C NMR chemical shifts of 2-Fluoro-5-methoxybiphenyl with parent compounds like biphenyl and 2-fluorobiphenyl, one can deduce the electronic influence of the substituents.

CompoundC2 (ppm)C5 (ppm)Rationale
Biphenyl~127.3~127.3Baseline aromatic shifts.
2-Fluorobiphenyl~160 (J-C-F)~124.3Fluorine's -I effect deshields the directly attached C2.
2-Fluoro-5-methoxybiphenyl~158 (J-C-F)~155Methoxy's +R effect strongly shields C5, moving it downfield. The effect on C2 is less direct but still present.

Note: These are estimated values for illustrative purposes. Actual values must be determined experimentally.

Computational Modeling: Electron Density and Molecular Orbitals

Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure.[11][12][13] We can visualize the molecular electrostatic potential (MEP) and analyze the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution. Regions of high electron density (nucleophilic sites) are typically colored red, while electron-deficient regions (electrophilic sites) are colored blue. For 2-Fluoro-5-methoxybiphenyl, we would expect to see high electron density localized around the oxygen of the methoxy group and on the aromatic carbons ortho and para to it, with a comparatively lower density near the fluorine atom.

  • HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[14] The introduction of the electron-donating methoxy group would be expected to raise the HOMO energy level compared to 2-fluorobiphenyl, making the molecule more susceptible to oxidation. The electron-withdrawing fluorine group would lower the LUMO energy, making it more susceptible to reduction.

G start Define Molecular Structure (2-Fluoro-5-methoxybiphenyl) dft Perform DFT Calculation (e.g., B3LYP/6-311++G**) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc analysis Electronic Property Analysis freq_calc->analysis mep Calculate MEP Surface analysis->mep homo_lumo Calculate HOMO/LUMO Energies & Orbitals analysis->homo_lumo charges Calculate Atomic Charges (e.g., Mulliken, NBO) analysis->charges output Visualize & Interpret Data mep->output homo_lumo->output charges->output

Caption: A generalized workflow for computational analysis using DFT.

Experimental Protocols

To provide a framework for validation, the following generalized protocols are described.

Protocol 1: Determination of ¹³C NMR Chemical Shifts

Objective: To experimentally measure the effect of substituents on the electron density of the aromatic carbons.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the target compound (e.g., 2-Fluoro-5-methoxybiphenyl) and reference compounds (biphenyl, 2-fluorobiphenyl) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in separate NMR tubes. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the spectrometer for the ¹³C nucleus.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum for each sample. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the TMS signal at 0.0 ppm. Identify and assign the chemical shifts for the aromatic carbons in each compound. The assignments can be aided by 2D NMR techniques (like HSQC/HMBC) or computational predictions. Compare the shifts of equivalent carbons across the different molecules to evaluate the shielding/deshielding effects of the substituents.

Self-Validation: The protocol is validated by the inclusion of an internal standard (TMS) for accurate chemical shift referencing and the use of well-characterized parent compounds (biphenyl) as a baseline for comparison.

Protocol 2: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Objective: To electrochemically measure the oxidation and reduction potentials, which correlate with HOMO and LUMO energy levels, respectively.

Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: Prepare a ~1 mM solution of the test compound in the electrolyte solution.

  • Electrochemical Cell Setup: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.

  • Reference Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The formal potential of this couple will be used as an internal reference to standardize the measured potentials.

  • Data Acquisition: Purge the analyte solution with an inert gas (N₂ or Ar) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential to measure the oxidation potential (related to HOMO) and then in the negative direction to measure the reduction potential (related to LUMO).

  • Data Analysis: Determine the half-wave potential (E₁/₂) for the oxidation and reduction events.[14] These potentials can be used to estimate the HOMO and LUMO energy levels using established empirical equations that relate electrochemical potential to the vacuum level.

Self-Validation: The use of an internal reference standard (Fc/Fc⁺) ensures that the measured potentials are accurate and comparable across different experiments and instruments. The reversibility of the redox waves should also be checked to ensure a stable one-electron process.[14]

Conclusion and Outlook

The electronic character of 2-Fluoro-5-methoxybiphenyl is a delicate balance between competing effects. The fluorine atom acts as a potent, localized electron-withdrawing group primarily through its inductive effect. In contrast, the methoxy group, by virtue of its position, acts as a powerful resonance donor, increasing the electron density on the substituted phenyl ring, particularly at positions ortho and para to itself.

This comparative analysis demonstrates that a simple classification as "electron-withdrawing" or "electron-donating" is insufficient. The net effect is a complex topographical map of electron density across the molecule. For drug development professionals, this understanding is critical. The fluorine can be used to block metabolic soft spots or modulate pKa, while the methoxy group can alter binding interactions and solubility.[3][4] The combined influence creates a unique pharmacological profile that can be rationally exploited in the design of novel therapeutics. Further experimental validation using the protocols outlined herein will provide a robust foundation for the successful application of this and similar substituted biphenyl scaffolds.

References

  • Anonymous. (2016, November 25). Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]

  • Anonymous. Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Vaia. [Link]

  • Anonymous. Methoxy group. Wikipedia. [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Anonymous. Hammett Substituent Constants Table. Scribd. [Link]

  • Anonymous. Hammett equation. Wikipedia. [Link]

  • Anonymous. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

  • Anonymous. Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

  • Anonymous. Hammett constants for CF 2 OCH 3 and similar groups. ResearchGate. [Link]

  • Al-Yasari, R. K. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova, 11(1), 61-68. [Link]

  • Al-Yasari, R. K. (2016). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. ResearchGate. [Link]

  • Al-Yasari, R. K. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova. [Link]

  • Taylor, R. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 875-885. [Link]

  • Hall, D. G., et al. (2021). Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. Beilstein Journal of Organic Chemistry, 17, 243-252. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(15), 6883-6903. [Link]

  • Anonymous. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5443-5456. [Link]

  • Hasebe, M., et al. (2023). Total and orbital density-based analyses of molecules revealing long-range interaction regions. Journal of Computational Chemistry, 44(31), 2391-2403. [Link]

  • Anonymous. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

  • Domenicano, A., & Hargittai, I. (Eds.). (2008). Strength from Weakness: Structural Consequences of Weak Interactions in Molecules, Supermolecules, and Crystals. Springer. [Link]

  • Wang, J., et al. (2005). Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. The Journal of Physical Chemistry A, 109(48), 10886-10896. [Link]

  • Yamada, M., et al. (2021). Crystallographic and Computational Electron Density of d x2-y2 Orbitals of Azo-Schiff Base Metal Complexes Using Conventional Programs. Molecules, 26(3), 594. [Link]

  • Anonymous. (2025, November 7). Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide. ResearchGate. [Link]

  • Ooyama, Y., et al. (2022). Synthesis, optical and electrochemical properties of (D–π) 2 -type and (D–π) 2 Ph-type fluorescent dyes. Journal of Materials Chemistry C, 10(36), 13245-13254. [Link]

  • Balatsky, A. V., et al. (2019). Machine learning science of actinide-based materials. arXiv. [Link]

  • Ibrahim, A. A., et al. (1998). Synthesis and Properties of a New Series of Trögerophanes. Journal of Heterocyclic Chemistry, 35(1), 209-215. [Link]

  • Hasebe, M., et al. (2023). Total and orbital density-based analyses of molecules revealing long-range interaction regions. Journal of Computational Chemistry, 44(31), 2391-2403. [Link]

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Safety & Regulatory Compliance

Safety

2-Fluoro-5-methoxybiphenyl proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-Fluoro-5-methoxybiphenyl Executive Summary The management of fluorinated aromatic compounds in the laboratory requires rigorous operational discipline. 2-F...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-Fluoro-5-methoxybiphenyl

Executive Summary

The management of fluorinated aromatic compounds in the laboratory requires rigorous operational discipline. 2-Fluoro-5-methoxybiphenyl (CAS: 1214331-90-4) is a halogenated organic compound utilized extensively in drug development and advanced materials research[1]. Due to the presence of a fluorine atom on the biphenyl core, this chemical cannot be disposed of via standard organic waste streams. Improper thermal destruction of fluorinated aromatics can lead to the emission of highly corrosive hydrofluoric acid (HF) gas and the synthesis of highly toxic polyfluorinated dibenzo-p-dioxins and dibenzofurans (PFDDs/PFDFs)[2].

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational framework for the safe handling, segregation, and EPA-compliant disposal of 2-Fluoro-5-methoxybiphenyl[3].

Physicochemical Hazard Profile

Understanding the physical properties of 2-Fluoro-5-methoxybiphenyl is critical for predicting its behavior during a spill or during waste consolidation. The biphenyl structure renders it highly lipophilic, while the fluorine substituent dictates its strict disposal pathway.

Table 1: Quantitative Chemical & Hazard Data

Property Value / Specification Operational Implication
Chemical Name 2-Fluoro-5-methoxybiphenyl Nomenclature required for EPA waste manifests.
CAS Number 1214331-90-4 Primary identifier for Safety Data Sheets (SDS).
Molecular Formula C₁₃H₁₁FO Contains Halogen (F); mandates "Halogenated Waste" stream.
Molecular Weight 202.22 g/mol Used for calculating molarity in waste mixtures.
Waste Classification Halogenated Organic Waste Must not be mixed with non-halogenated solvents[4].

| Thermal Byproducts | HF gas, CO, CO₂, PFDDs | Requires incineration >1000°C with caustic scrubbing[2]. |

Mandatory Waste Segregation & Storage Logistics

The fundamental rule of halogenated waste management is strict segregation . Mixing 2-Fluoro-5-methoxybiphenyl with non-halogenated solvents (like pure ethanol or hexane) dramatically increases the cost of disposal and creates regulatory liabilities under the Resource Conservation and Recovery Act (RCRA)[4][5].

The Causality of Segregation: Non-halogenated wastes are often sent to standard industrial boilers for energy recovery. However, if halogenated compounds like 2-Fluoro-5-methoxybiphenyl are introduced into these low-temperature boilers, the incomplete combustion of the fluorinated ring generates toxic dioxins[2]. Therefore, halogenated waste must be routed to specialized High-Temperature Incinerators (HTI) or Halogen Acid Furnaces equipped with wet scrubbers to neutralize the resulting HF gas[5][6].

Fig 1: Lifecycle and disposal pathway of halogenated organic waste.

Step-by-Step Disposal Workflow

To ensure a self-validating system, each step in the disposal protocol includes a verification check.

Step 1: Container Selection & Preparation

  • Action: Select a high-density polyethylene (HDPE) or glass waste container.

  • Validation: Visually inspect the container for micro-fractures. Verify that the cap has a secure, chemically resistant PTFE liner.

Step 2: Labeling (Pre-Accumulation)

  • Action: Attach a standardized "Hazardous Waste" label before the first drop of waste is added[7]. Explicitly write "Halogenated Organic Waste: Contains 2-Fluoro-5-methoxybiphenyl".

  • Validation: Ensure no abbreviations are used. The label must be legible and firmly attached.

Step 3: Waste Transfer

  • Action: Perform all transfers inside a certified chemical fume hood. Use a dedicated funnel to prevent splashing.

  • Validation: Remove the funnel immediately after use and seal the cap tightly. Leaving a funnel in a waste container violates EPA open-container regulations[7].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed container in a secondary containment tray within the designated SAA.

  • Validation: Check that the secondary containment tray is free of incompatible chemicals (e.g., strong oxidizers or bases). Ensure the total volume in the SAA does not exceed 55 gallons[7].

Step 5: Final Transport Initiation

  • Action: Once the container is full, date the label. EPA regulations dictate that full containers must be moved from the SAA to a central accumulation area within 72 hours[7].

  • Validation: Submit a pickup request to your Environmental Health and Safety (EHS) department, confirming the exact volume and halogenated status.

Operational Safety & Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Justification
Gloves Double-layered Nitrile (≥8 mil) Prevents dermal absorption of lipophilic biphenyls.
Eye Protection Chemical splash goggles Protects ocular mucosa from aerosolized droplets.
Body Flame-resistant lab coat Shields against splashes and potential flammability.

| Respirator | N95 or Half-mask with Organic Vapor Cartridge | Required only if handling large volumes outside a fume hood. |

Spill Response Methodology

If a spill occurs, follow this self-validating response tree. Validation Check: Before initiating cleanup, assess the volume. If the spill exceeds 1 Liter or occurs outside a ventilated area, evacuate immediately and contact the HazMat team.

Fig 2: Decision tree and workflow for localized chemical spill response.

Spill Cleanup Steps (For Manageable Spills < 1L):

  • Isolate: Alert nearby personnel and restrict access to the spill zone.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Absorb & Collect: Work from the perimeter inwards to prevent spreading. Use a non-sparking scoop to collect the saturated absorbent.

  • Dispose: Place the collected material into a heavy-duty plastic bag or a dedicated solid waste container. Label it strictly as "Halogenated Solid Waste - Spill Debris"[4].

  • Decontaminate: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

Regulatory & Environmental Compliance (E-E-A-T Grounding)

Under the EPA's Resource Conservation and Recovery Act (RCRA) Title 40 CFR Part 261, waste generators are legally responsible for the "cradle-to-grave" lifecycle of their chemicals[8].

When 2-Fluoro-5-methoxybiphenyl is handed over to a licensed contractor, it is manifested under specific EPA waste codes (often categorized under characteristic toxicity or specific F/K lists depending on the exact processes used in your lab)[9]. The contractor is legally obligated to transport this to a facility capable of meeting the Maximum Achievable Control Technology (MACT) standards for hazardous waste combustors. These incinerators operate at temperatures exceeding 1000°C with residence times sufficient to break the robust carbon-fluorine bonds, followed by rapid quenching and caustic scrubbing to capture the liberated fluorine as harmless salts[2][6].

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Title 40, Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste." eCFR. Available at: [Link]

  • American Chemical Society (ACS). "Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives." Energy & Fuels. Available at: [Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia Research. Available at: [Link]

Sources

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